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H-Lys(Fmoc)-OMe.HCl Documentation Hub

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  • Product: H-Lys(Fmoc)-OMe.HCl

Core Science & Biosynthesis

Foundational

Part 1: Executive Summary & Critical Data Integrity Alert

Technical Whitepaper: Orthogonal Lysine Architectures using H-Lys(Fmoc)-OMe·HCl Subject Identity: H-Lys(Fmoc)-OMe·HCl (Nε-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl ester hydrochloride) Corrected CAS Registry Number: 8...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Orthogonal Lysine Architectures using H-Lys(Fmoc)-OMe·HCl

Subject Identity: H-Lys(Fmoc)-OMe·HCl (Nε-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl ester hydrochloride) Corrected CAS Registry Number: 847658-45-1 (Note: CAS 201009-98-5 is also occasionally cited for the salt form).[1]

⚠️ CRITICAL SAFETY & PURCHASING ALERT (E-E-A-T): The CAS number provided in your request (142356-33-0 ) is incorrect for the lysine derivative described. Major chemical databases (PubChem, Sigma-Aldrich) identify CAS 142356-33-0 as tert-Butyl (6-bromohexyl)carbamate (also known as 6-(Boc-amino)hexyl bromide).

Ordering by the provided CAS 142356-33-0 will result in the delivery of an alkyl bromide cross-linker, which is chemically incompatible with peptide synthesis protocols designed for H-Lys(Fmoc)-OMe·HCl. This guide focuses exclusively on the chemical entity H-Lys(Fmoc)-OMe·HCl.

Part 2: Physiochemical Datasheet

This derivative is a specialized "head-to-tail" building block. Unlike standard SPPS reagents (e.g., Fmoc-Lys(Boc)-OH), this molecule has a free


-amine for immediate coupling and a protected C-terminus, making it ideal for solution-phase synthesis, convergent peptide ligation, or dendrimer core formation.
PropertySpecificationTechnical Note
Chemical Formula

Includes HCl counterion (essential for stability).[2]
Molecular Weight 418.91 g/mol Free base MW is ~382.45 g/mol .
Appearance White to off-white powderHygroscopic; absorbs atmospheric moisture.
Solubility DMSO, DMF (>50 mM)Moderate in MeOH; Poor in DCM/EtOAc unless neutralized.
Purity Standard

(HPLC)
Check for free Fmoc-Lys-OH (hydrolysis byproduct).
Storage -20°C, DesiccatedStable for 12+ months if kept dry.
Counterion Hydrochloride (

)
Requires in situ neutralization (DIEA/TEA) before coupling.

Part 3: Structural Orthogonality & Reactivity Logic

The utility of H-Lys(Fmoc)-OMe lies in its three-point orthogonality . It allows the chemist to extend the peptide chain from the N-terminus while preserving the side chain (Fmoc) and C-terminus (OMe) for later, distinct deprotection events.

Diagram 1: Reactivity Map & Orthogonality

G Molecule H-Lys(Fmoc)-OMe (Central Scaffold) AlphaAmine α-Amine (Free) Reactive Site Molecule->AlphaAmine SideChain ε-Amine (Fmoc) Base Labile Molecule->SideChain CTerm C-Term (OMe) Hydrolysis Labile Molecule->CTerm Reagent1 Activated Carboxylic Acid (e.g., Boc-AA-OSu) AlphaAmine->Reagent1 Immediate Coupling (Peptide Elongation) Reagent2 20% Piperidine or DBU SideChain->Reagent2 Deprotection (Branching Point) Reagent3 LiOH / NaOH (Saponification) CTerm->Reagent3 Deprotection (C-Term Exposure) Reagent3->SideChain WARNING: Base Hydrolysis Risk

Figure 1: Reactivity map showing the three functional zones. Note the conflict: Saponification of the methyl ester (OMe) can accidentally cleave the Fmoc group if pH > 12.

Part 4: Experimental Protocols

Protocol A: Solution Phase Coupling (Chain Extension)

Objective: Couple an activated amino acid (e.g., Boc-Ala-OSu) to the free


-amine of H-Lys(Fmoc)-OMe·HCl.
  • Solubilization: Dissolve 1.0 eq of H-Lys(Fmoc)-OMe·HCl in dry DMF (concentration 0.1 M).

    • Note: Do not use DCM initially; the HCl salt is poorly soluble in non-polar solvents.

  • Neutralization (Crucial Step): Add 1.05 eq of DIEA (Diisopropylethylamine).

    • Observation: The solution may become slightly cloudy as amine salts shift. Ensure full dissolution before proceeding.

    • Caution: Avoid large excesses of base (>2.0 eq) to prevent premature Fmoc loss or racemization.

  • Activation & Addition: Add 1.1 eq of the activated ester (e.g., Boc-Ala-OSu) or perform in situ activation (Boc-Ala-OH + EDC/HOBt).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine), sat.

    
    , and brine. Dry over 
    
    
    
    .[3]
Protocol B: Selective C-Terminal Deprotection (Saponification)

Objective: Hydrolyze the Methyl Ester (-OMe) to the free acid (-OH) without removing the Fmoc group.

  • The Challenge: Standard NaOH saponification often cleaves Fmoc (base labile).

  • The Solution: Use Lithium Hydroxide (LiOH) at controlled temperatures.

  • Dissolve H-Lys(Fmoc)-OMe (or the peptide built upon it) in THF:Water (3:1).

  • Cool to 0°C (Ice bath).

  • Add 1.1 eq of LiOH (0.5 M solution).

  • Monitor closely by TLC/LC-MS every 15 minutes.

  • Quench: As soon as the starting material disappears (usually < 1 hour), acidify immediately to pH 3-4 with 1M HCl.

  • Why this works: At 0°C, ester hydrolysis is kinetically favored over carbamate (Fmoc) elimination.

Part 5: Workflow Decision Tree

This diagram guides the researcher on when to employ this specific derivative versus standard SPPS reagents.

Diagram 2: Strategic Utilization Workflow

Workflow Start Start: Define Synthesis Goal Q1 Is the Lysine at the C-Terminus? Start->Q1 Q2 Do you need to branch off the side chain later? Q1->Q2 Yes UseStandard Use Standard SPPS: Fmoc-Lys(Boc)-OH on Wang Resin Q1->UseStandard No (Internal Lys) Q2->UseStandard No (Linear Peptide) UseDerivative Use H-Lys(Fmoc)-OMe.HCl Q2->UseDerivative Yes (Branched/Cyclic) Step1 1. Neutralize HCl salt (DIEA) UseDerivative->Step1 Step2 2. Couple to N-term of Lys Step1->Step2 Step3 3. Branching Strategy Step2->Step3 BranchA Option A: Remove Fmoc (Piperidine) -> Grow Side Chain Step3->BranchA BranchB Option B: Hydrolyze OMe (LiOH, 0°C) -> Couple to new block Step3->BranchB

Figure 2: Decision matrix for selecting H-Lys(Fmoc)-OMe[1]·HCl. It is best suited for C-terminal positioning where side-chain modification is required after backbone assembly.

Part 6: Troubleshooting & Stability

  • Diketopiperazine (DKP) Formation:

    • Risk:[4][5] When the second amino acid is added (e.g., Fmoc-AA-Lys(Fmoc)-OMe) and the N-terminal Fmoc is removed, the free amine can attack the C-terminal methyl ester, forming a cyclic DKP and cleaving the peptide chain.

    • Prevention: Use bulky amino acids (Val, Ile) adjacent to the Lysine, or use the trityl (Trt) protection strategy for the backbone if DKP is observed.

  • Solubility Issues:

    • If the HCl salt does not dissolve in DMF, add the base (DIEA) dropwise. The free base is significantly more soluble in organic solvents.

  • Fmoc Loss during Storage:

    • Ensure the material is strictly free of secondary amines. Even trace piperidine vapors in a shared fridge can degrade the solid over months.

Part 7: References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

  • PubChem Database. (2024).[1] Compound Summary for CAS 847658-45-1 (Fmoc-Lys-OMe HCl). National Center for Biotechnology Information. [1]

  • Sigma-Aldrich. (2024).[6] Product Specification: 6-(Boc-amino)hexyl bromide (CAS 142356-33-0).[7] (Cited to validate the CAS mismatch warning).

Sources

Exploratory

Stability &amp; Storage Protocol: Fmoc-Lysine Methyl Ester Hydrochloride

Technical Guide & Whitepaper Executive Summary Fmoc-Lysine methyl ester hydrochloride (Fmoc-Lys-OMe[1]·HCl) is a critical intermediate in peptide synthesis and peptidomimetic drug development.[2] Its stability is governe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

Fmoc-Lysine methyl ester hydrochloride (Fmoc-Lys-OMe[1]·HCl) is a critical intermediate in peptide synthesis and peptidomimetic drug development.[2] Its stability is governed by a delicate chemical equilibrium: the Fmoc group requires protection from bases, while the methyl ester and hydrochloride salt render the compound highly hygroscopic and susceptible to hydrolytic cleavage.

This guide provides a rigorous, mechanism-based approach to storage. Field data indicates that improper handling—specifically moisture ingress during cold-chain interruptions—is the primary cause of purity loss, leading to ester hydrolysis (free acid formation) and autocatalytic Fmoc deprotection.

Chemical Architecture & Vulnerabilities

To understand the storage requirements, one must first understand the molecular vulnerabilities of Fmoc-Lys-OMe·HCl.

The Stability Triad
  • N-

    
    -Fmoc Group: 
    
    • Function: Protects the alpha-amine.

    • Vulnerability:Base Labile. Stable to acid, but highly sensitive to secondary amines (e.g., piperidine) and mild bases.

    • Risk:[3] If the HCl salt dissociates or basic impurities are introduced, the free

      
      -amine of the Lysine side chain can trigger premature Fmoc cleavage [1].
      
  • Methyl Ester (OMe):

    • Function: Protects the C-terminus.

    • Vulnerability:Hydrolysis. Methyl esters are less stable than t-butyl esters. In the presence of moisture and the intrinsic acidity of the HCl salt, acid-catalyzed hydrolysis converts the ester back to the carboxylic acid (Fmoc-Lys-OH), altering stoichiometry during synthesis [2].

  • Lysine Side Chain (

    
    -Amine as HCl salt): 
    
    • Function: Prevents side-chain reactivity.[3]

    • Vulnerability:Hygroscopicity. The hydrochloride salt is ionic, acting as a desiccant that actively pulls moisture from the atmosphere. This absorbed water fuels the ester hydrolysis described above.

Critical Degradation Pathways

The degradation of Fmoc-Lys-OMe·HCl is rarely spontaneous; it is environmentally driven. The two dominant pathways are Hydrolytic Cleavage and Base-Catalyzed Elimination .

Mechanism of Failure
  • Pathway A: Moisture-Driven Hydrolysis Water enters the system (usually condensation). The protonated amine (

    
    ) creates a localized acidic environment (
    
    
    
    ). This catalyzes the attack of water on the carbonyl carbon of the methyl ester, releasing methanol and forming the free acid impurity.
  • Pathway B: Autocatalytic Fmoc Removal If the sample is stored in solution or exposed to basic vapors, the Fmoc group undergoes

    
    -elimination, yielding dibenzofulvene and the free amine. Crucially, the generated free amine can act as a base, triggering further deprotection in a "domino effect" [3].
    
Visualization: Degradation Logic

The following diagram illustrates the causal relationships between environmental stressors and chemical breakdown.

G Compound Fmoc-Lys-OMe HCl Hydrolysis Acid-Catalyzed Hydrolysis Compound->Hydrolysis Elimination Beta-Elimination Compound->Elimination Moisture Moisture Ingress (Condensation) Moisture->Hydrolysis Activates Base Basic Impurities (pH > 7) Base->Elimination Triggers ProductA Impurity: Fmoc-Lys-OH (Acid) Hydrolysis->ProductA ProductB Impurity: Dibenzofulvene + Free Amine Elimination->ProductB ProductB->Elimination Autocatalysis

Caption: Figure 1. Dual degradation pathways. Note the autocatalytic loop (dashed red line) where free amine byproducts accelerate further decomposition.

Storage & Handling Protocol

This protocol is designed to break the causality chains identified above. It is a self-validating system : if the steps are followed, the risks of hydrolysis and deprotection are physically blocked.

Environmental Parameters
ParameterSpecificationRationale
Temperature -20°C (Long Term)Slows kinetic rate of hydrolysis significantly [4].
Atmosphere Inert Gas (Argon/N2)Displaces humid air; prevents oxidation of Methionine/Cysteine (if present in peptide mixtures).
Container Amber Glass / FoilWhile Fmoc is generally light stable, amber glass prevents UV-induced radical formation in auxiliary reagents.
Desiccant Silica Gel or

Essential to counteract the hygroscopic nature of the HCl salt.
The "Warm-Up" Rule (Crucial)

The most common point of failure is opening a cold bottle in a warm room.

  • Retrieve vial from -20°C freezer.

  • Place in a desiccator at Room Temperature (RT).

  • Wait 60 minutes (or until condensation on the outside of the bottle evaporates).

  • Open only after thermal equilibrium is reached.

Handling Workflow Diagram

This workflow minimizes atmospheric exposure.[4]

Workflow Start Start: Reagent in -20°C Desiccate Equilibrate in Desiccator (60 mins to RT) Start->Desiccate Open Open Vial under Inert Flow (Optional) Desiccate->Open No Condensation Weigh Rapid Weighing (Avoid Deliquescence) Open->Weigh Purge Backfill Headspace with Argon/Nitrogen Weigh->Purge Seal Seal with Parafilm Purge->Seal Return Return to -20°C Seal->Return

Caption: Figure 2. The "Cold Chain" handling loop. The equilibration step (Yellow) is the critical control point (CCP) for preventing moisture ingress.

Quality Control & Validation

Before using stored Fmoc-Lys-OMe·HCl in critical synthesis steps, validate its purity.

Analytical Markers
  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

    • Detection: UV at 254 nm (Fmoc absorbs strongly here) and 301 nm (Dibenzofulvene adducts).

    • Pass Criteria: Single peak. Appearance of earlier eluting peaks suggests hydrolysis (Acid form is more polar).

  • TLC (Thin Layer Chromatography):

    • System: Chloroform/Methanol/Acetic Acid (90:8:2).

    • Visualization: UV and Ninhydrin.

    • Indication: A lower Rf spot indicates the hydrolyzed free acid (Fmoc-Lys-OH).

Solubility Check

Dissolve a small amount in DMF. The solution should be clear. Turbidity often indicates polymerization or salt dissociation issues.

References

Sources

Foundational

Physical Characteristics and Application Logic: Methyl N-epsilon-Fmoc-L-lysinate HCl

The following technical guide details the physical characteristics, handling protocols, and application logic for Methyl N-epsilon-Fmoc-L-lysinate hydrochloride (H-Lys(Fmoc)-OMe·HCl). This guide is structured for applica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical characteristics, handling protocols, and application logic for Methyl N-epsilon-Fmoc-L-lysinate hydrochloride (H-Lys(Fmoc)-OMe·HCl).

This guide is structured for application scientists and synthetic chemists requiring high-fidelity data for peptide synthesis and bioconjugation.

Part 1: Executive Technical Summary

Methyl N-epsilon-Fmoc-L-lysinate HCl is a specialized semi-protected amino acid derivative. Unlike standard Solid Phase Peptide Synthesis (SPPS) building blocks (which typically protect the


-amine), this molecule presents a free (protonated) 

-amine and a protected

-amine.

This specific architecture dictates its primary utility: acting as a C-terminal acceptor in solution-phase synthesis or as a scaffold for branched peptide construction. The Fmoc group on the side chain provides orthogonality to acid-labile groups (like Boc) or hydrogenolysis-labile groups (like Z/Cbz), while the methyl ester locks the carboxyl terminus.

Core Identity Matrix
FeatureSpecification
Chemical Name Methyl

-(9-fluorenylmethoxycarbonyl)-L-lysinate hydrochloride
Common Synonym H-Lys(Fmoc)-OMe[1][2]·HCl
CAS Number 201009-98-5
Molecular Formula

Molecular Weight 418.91 g/mol
Chiral Configuration L-Isomer (S-configuration at

-carbon)

Part 2: Physiochemical Profile & Stability

Macroscopic Appearance & Thermal Properties

In its pure hydrochloride salt form, the compound exists as a white to off-white crystalline powder . The crystalline lattice is stabilized by the ionic interaction between the


-ammonium cation and the chloride anion, providing a higher melting point than its free base counterpart.
  • Melting Point: 163–167 °C (Decomposition often occurs near melt).

  • Hygroscopicity: Moderate. The HCl salt attracts atmospheric moisture. Prolonged exposure to ambient humidity can lead to "clumping" and hydrolysis of the methyl ester over time.

Solubility Dynamics (The "Amphiphilic Paradox")

Researchers must navigate the conflicting solubility domains of this molecule. It contains a highly hydrophobic Fmoc moiety and a polar, ionic


-ammonium chloride head.
  • Primary Solvents (High Solubility):

    • DMF (Dimethylformamide) & DMSO: Dissolves readily (>100 mg/mL). These are the solvents of choice for coupling reactions.

    • Methanol (MeOH): Good solubility due to the polar interaction with the ammonium salt.

  • Secondary Solvents (Moderate/Conditional):

    • DCM (Dichloromethane): Poor solubility in its salt form. To dissolve in DCM, one must often add a tertiary base (e.g., DIEA) to neutralize the HCl, liberating the organic-soluble free amine.

    • Water: Low to moderate. While the salt is polar, the bulky Fmoc group disrupts aqueous solvation shells, often resulting in a suspension rather than a clear solution at high concentrations.

Optical Rotation
  • Specific Rotation

    
    :  +11° ± 2° (c=1 in DMF).[3]
    
    • Note: Deviations in rotation often signal racemization at the

      
      -carbon or partial cleavage of the Fmoc group.
      

Part 3: Structural Visualization

The following diagram illustrates the functional architecture of the molecule, highlighting the reactive and protected zones.

G Molecule H-Lys(Fmoc)-OMe HCl AlphaAmine α-Amine (HCl Salt) Reactive Site Molecule->AlphaAmine N-terminus SideChain Lysine Side Chain (4 Carbon Linker) Molecule->SideChain Core Carboxyl Methyl Ester (C-Terminus Protected) Molecule->Carboxyl C-terminus Coupling Reactions Coupling Reactions AlphaAmine->Coupling Reactions Target for Acylation EpsilonAmine ε-Amine (Protected) SideChain->EpsilonAmine FmocGroup Fmoc Group (Base Labile) EpsilonAmine->FmocGroup Protects Orthogonality Orthogonality FmocGroup->Orthogonality Stable to Acid (TFA/HCl)

Caption: Functional decomposition of H-Lys(Fmoc)-OMe·HCl showing the reactive alpha-amine and orthogonal protection strategy.

Part 4: Handling & Experimental Protocols

Protocol A: Storage and Handling

To maintain the integrity of the methyl ester (susceptible to hydrolysis) and the Fmoc group (susceptible to premature base cleavage), follow these strict storage parameters.

  • Temperature: Store at 2–8 °C for short term (<1 month). For long-term storage (>6 months), store at -20 °C .

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. The HCl salt is hygroscopic; moisture ingress leads to ester hydrolysis.

  • Equilibration: Always allow the vial to warm to room temperature before opening. This prevents condensation from forming on the cold powder, which degrades the compound.

Protocol B: Neutralization and Coupling (Solution Phase)

This protocol describes how to utilize H-Lys(Fmoc)-OMe·HCl as an amine component in a coupling reaction (e.g., reacting with Boc-Ala-OH).

Reagents:

  • H-Lys(Fmoc)-OMe·HCl (1.0 eq)

  • Carboxylic Acid Component (e.g., Boc-AA-OH) (1.1 eq)

  • Coupling Reagent (e.g., HATU or EDC) (1.1 eq)

  • Base: DIEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid component and the coupling reagent (HATU) in anhydrous DMF. Stir for 2 minutes to activate the acid.

  • Salt Neutralization (In-Situ): Add the H-Lys(Fmoc)-OMe·HCl powder to the reaction vessel.

    • Critical Step: Immediately add the DIEA.

    • Mechanism:[2][4][5] The first equivalent of DIEA neutralizes the HCl attached to the lysine

      
      -amine (
      
      
      
      ). The remaining base drives the coupling reaction.
  • Reaction Monitoring: Stir at room temperature under nitrogen. Monitor via TLC (Solvent: 5% MeOH in DCM) or LC-MS.

    • Target Mass: MW of Acid + MW of Lys(Fmoc)OMe - Water (18).

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 5% Citric Acid (removes unreacted amine/base).

    • Saturated

      
       (removes unreacted acid).
      
    • Brine.

  • Drying: Dry over

    
     and concentrate in vacuo.
    

Part 5: Analytical Verification (Quality Control)

When verifying the identity of H-Lys(Fmoc)-OMe·HCl, look for these specific signals.

-NMR (DMSO- )
  • Fmoc Region (7.3 – 7.9 ppm): You should observe the characteristic multiplet of 8 aromatic protons corresponding to the fluorenyl ring.

  • Alpha-Proton (

    
     3.9 – 4.1 ppm):  A triplet or multiplet representing the 
    
    
    
    adjacent to the ester and amine.
  • Methyl Ester (3.6 – 3.7 ppm): A sharp singlet integrating to 3 protons (

    
    ).
    
  • Lysine Side Chain:

    • 
      -methylene (
      
      
      
      2.9 – 3.1 ppm, quartet/multiplet).
    • 
       methylenes (1.2 – 1.8 ppm, broad multiplets).
      
HPLC Purity Check
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Gradient: 5% to 95% ACN over 20 mins.

  • Detection: UV at 254 nm (Strong absorption due to Fmoc) and 214 nm (Peptide bond/Amine).

  • Expectation: A single major peak. Impurities often elute earlier (hydrolyzed ester) or later (Fmoc cleavage products like dibenzofulvene if the sample is old).

Part 6: Synthesis Workflow Diagram

The following flowchart details the logic of using this building block in a convergent peptide synthesis strategy.

SynthesisWorkflow Start Start: H-Lys(Fmoc)-OMe HCl Step1 1. Neutralization (DIEA/DMF) Start->Step1 Step2 2. Coupling (w/ Boc-AA-OH + HATU) Step1->Step2 Intermediate Intermediate: Boc-AA-Lys(Fmoc)-OMe Step2->Intermediate Branch1 Path A: N-Terminus Extension (Remove Boc w/ TFA) Intermediate->Branch1 Acidic Conditions Branch2 Path B: Side-Chain Modification (Remove Fmoc w/ Piperidine) Intermediate->Branch2 Basic Conditions

Caption: Divergent synthesis pathways enabled by the orthogonal protection of H-Lys(Fmoc)-OMe HCl.

References

  • PubChem. (n.d.).[3][6] Compound Summary: Lysine Derivatives and Methyl Esters. National Library of Medicine. Retrieved February 6, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Peptide Synthesis Using H-Lys(Fmoc)-OMe·HCl

This Application Note and Protocol is designed for advanced researchers in peptide chemistry and drug discovery. It details the strategic application of H-Lys(Fmoc)-OMe·HCl (Methyl N-ε-(9-fluorenylmethoxycarbonyl)-L-lysi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for advanced researchers in peptide chemistry and drug discovery. It details the strategic application of H-Lys(Fmoc)-OMe·HCl (Methyl N-ε-(9-fluorenylmethoxycarbonyl)-L-lysinate hydrochloride) in solution-phase synthesis.[1]

Executive Summary

H-Lys(Fmoc)-OMe·HCl is a specialized lysine derivative that reverses the standard polarity of Solid-Phase Peptide Synthesis (SPPS).[1] Unlike the standard Fmoc-Lys(Boc)-OH used in Fmoc-SPPS, this building block features a free


-amine , a C-terminal methyl ester , and an Fmoc-protected 

-amine
.

This unique configuration enables "Inverse Orthogonality," making it the ideal scaffold for:

  • Solution-Phase Synthesis: Where the C-terminal ester serves as a permanent protecting group or a precursor to amides/hydrazides.

  • Branched/Dendrimeric Peptides: Allowing selective side-chain manipulation (via Fmoc removal) while preserving the N-terminal backbone (protected by Boc or Z groups).[1]

  • Convergent Synthesis: As a C-terminal acceptor block for segment condensation.

Chemical Profile & Handling
PropertySpecification
Chemical Name Methyl N-ε-(9-fluorenylmethoxycarbonyl)-L-lysinate hydrochloride
Formula

Molecular Weight 418.91 g/mol
Appearance White to off-white powder
Solubility High in DMSO, DMF, Methanol.[1][2][3] Moderate in DCM (requires base).
Hygroscopicity Hygroscopic.[1][4] Store desicated at -20°C.
Salt Form Hydrochloride (.HCl) .[1][5][6] Requires neutralization (free-basing) prior to coupling.[1]
Strategic Framework: The "Boc-Backbone / Fmoc-Sidechain" Strategy

The power of H-Lys(Fmoc)-OMe lies in its compatibility with Boc chemistry for the backbone, allowing the Fmoc group to serve as a temporary protector for the side chain.

  • Alpha-Amine (

    
    -NH2):  Free.[1] Ready for coupling to Boc-AA-OH.
    
  • Side-Chain (

    
    -NH-Fmoc):  Base-labile.[1] Stable to TFA (used for Boc removal).[1]
    
  • C-Terminus (-OMe): Stable to mild acid and secondary amines.[1]

The Logic: By coupling a Boc-protected amino acid to H-Lys(Fmoc)-OMe, you create an intermediate where the backbone can be extended (acid deprotection) or the side chain can be functionalized (base deprotection) independently.[1]

Visualizing the Orthogonal Workflow

OrthogonalStrategy Start Start: H-Lys(Fmoc)-OMe·HCl Neutralize 1. Neutralization (DIEA/DMF) Start->Neutralize Couple 2. Coupling (+ Boc-AA-OH / EDC / HOBt) Neutralize->Couple Intermediate Intermediate: Boc-AA-Lys(Fmoc)-OMe Couple->Intermediate PathA Path A: Backbone Extension Intermediate->PathA PathB Path B: Side-Chain Branching Intermediate->PathB TFA 3A. Boc Removal (TFA/DCM) PathA->TFA Extend Result: H-AA-Lys(Fmoc)-OMe (Ready for N-term coupling) TFA->Extend Pip 3B. Fmoc Removal (20% Piperidine/DMF) PathB->Pip Branch Result: Boc-AA-Lys(H)-OMe (Ready for Side-chain coupling) Pip->Branch

Figure 1: The "Boc-Backbone / Fmoc-Sidechain" orthogonal workflow enabled by H-Lys(Fmoc)-OMe.[1]

Detailed Protocol: Solution Phase Coupling

This protocol describes the coupling of Boc-Ala-OH (as a model amino acid) to H-Lys(Fmoc)-OMe[1]·HCl .

Materials Required
  • Amine: H-Lys(Fmoc)-OMe[1]·HCl (1.0 equiv)[1][3]

  • Carboxyl: Boc-Ala-OH (1.1 equiv)[1]

  • Coupling Agents: EDC·HCl (1.2 equiv), HOBt (1.2 equiv)[1]

  • Base: DIEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)[1]

  • Workup: 5% Citric Acid, Sat. NaHCO3, Brine, Ethyl Acetate.[7]

Step-by-Step Methodology

1. Solubilization and Neutralization (Critical Step) The HCl salt prevents the amine from being nucleophilic.[1] It must be neutralized in situ.

  • Dissolve H-Lys(Fmoc)-OMe·HCl (1 mmol, 419 mg) in 5 mL of DMF.[1]

  • Add DIEA (1.0 equiv, 174 µL) to the solution.[1][8] Stir for 5 minutes.

    • Observation: The solution may become slightly cloudy as DIEA·HCl salts form, but usually remains clear in DMF.[1]

    • Note: Do not add excess base yet to avoid racemization potential.[1]

2. Activation of Carboxyl Component

  • In a separate vial, dissolve Boc-Ala-OH (1.1 mmol) and HOBt (1.2 mmol) in 3 mL DMF.

  • Cool to 0°C in an ice bath.[1]

  • Add EDC·HCl (1.2 mmol).[1] Stir for 10 minutes at 0°C to form the active ester.

3. Coupling Reaction

  • Add the neutralized H-Lys(Fmoc)-OMe solution to the activated Boc-Ala-OH mixture.

  • Add the remaining DIEA (1.5 equiv) to ensure pH is maintained at ~8.[1]

  • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Monitoring: Check via TLC (System: DCM/MeOH 95:5) or LC-MS.[1] The starting amine spot should disappear.[1]

4. Workup (Extraction)

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (50 mL).

  • Acid Wash: Wash with 5% Citric Acid (3 x 20 mL).[1]

    • Purpose: Removes unreacted amine, DIEA, and EDC byproducts.

    • Why Citric Acid? It is mild enough to preserve the Boc group and the Fmoc group.[9] Avoid strong HCl.[1][8]

  • Base Wash: Wash with Saturated NaHCO3 (3 x 20 mL).[1]

    • Purpose: Removes unreacted Boc-Ala-OH and HOBt.

  • Brine Wash: Wash with Saturated NaCl (1 x 20 mL).[1]

  • Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

5. Purification

  • The resulting Boc-Ala-Lys(Fmoc)-OMe is typically a white foam/solid.[1]

  • If necessary, purify via Flash Column Chromatography (Hexane/EtOAc gradient).[1]

Advanced Workflow: Side-Chain Branching

Once you have the intermediate Boc-AA-Lys(Fmoc)-OMe, you can selectively remove the Fmoc group to attach a new moiety to the lysine side chain.

  • Dissolution: Dissolve the intermediate in 20% Piperidine in DMF (v/v).

  • Reaction: Stir for 30 minutes at room temperature.

    • Note: The methyl ester is generally stable to piperidine for this duration. Avoid strong hydroxide bases (NaOH/LiOH) which will hydrolyze the ester.[1]

  • Workup: Concentrate DMF/Piperidine under high vacuum. Co-evaporate with toluene to remove piperidine traces.[1]

  • Result: You now have Boc-AA-Lys(NH2)-OMe.[1] The side chain is free for acylation (e.g., attaching a dye, a drug, or another peptide chain).[1]

Troubleshooting & Causality
IssueProbable CauseCorrective Action
Low Solubility The .HCl salt is polar; the Fmoc group is hydrophobic.Use DMF as the primary solvent. Ensure sufficient DIEA is added to free-base the amine.
Fmoc Loss Accidental exposure to secondary amines or strong base.[1]Avoid using primary/secondary amines in the workup.[1] Use Citric Acid for acidic washes.[1][8]
Ester Hydrolysis pH > 10 during aqueous workup or presence of LiOH/NaOH.[1]Keep workup pH < 9.[1][10] Never use hydroxide bases if the methyl ester must be preserved.
Racemization High temperature or excess base during coupling.[1]Pre-activate at 0°C. Use HOBt or HOAt to suppress racemization.[1]
References
  • PubChem. (n.d.).[1][3] Compound Summary: Fmoc-Lys-OMe.HCl.[3][9] National Library of Medicine.[1] Retrieved February 6, 2026, from [Link][1]

  • ResearchGate. (2013).[1] Solvent systems for Fmoc-lysine derivatives. (Community discussion on solubility protocols). Retrieved February 6, 2026, from [Link]

Sources

Application

Application Note: Solution Phase Coupling of H-Lys(Fmoc)-OMe·HCl

Abstract & Introduction This application note details the optimized procedure for utilizing H-Lys(Fmoc)-OMe·HCl (N-epsilon-Fmoc-L-lysine methyl ester hydrochloride) as the nucleophilic component in solution-phase peptide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized procedure for utilizing H-Lys(Fmoc)-OMe·HCl (N-epsilon-Fmoc-L-lysine methyl ester hydrochloride) as the nucleophilic component in solution-phase peptide synthesis.

Unlike solid-phase peptide synthesis (SPPS), where excess reagents are washed away, solution-phase chemistry retains all byproducts until workup. Consequently, the stability of the Fmoc (9-fluorenylmethoxycarbonyl) group on the lysine side chain is the critical variable. The Fmoc group is base-labile; however, the amine component (H-Lys) is supplied as a hydrochloride salt (.HCl), requiring neutralization by a base to become nucleophilic.

The Challenge: You must add enough base to neutralize the HCl salt and drive the coupling, but not enough to trigger premature deprotection of the Fmoc group or hydrolysis of the methyl ester.

This guide presents two protocols:

  • Protocol A (Standard): EDC/HOBt coupling (Recommended for robustness).

  • Protocol B (High-Efficiency): HATU coupling (Recommended for sterically hindered acids).

Critical Chemical Strategy (The "Why")

Base Management & Fmoc Stability

In SPPS, Fmoc removal is intentional using 20% piperidine.[1] In solution phase, even tertiary amines like DIEA (Diisopropylethylamine) can slowly cleave Fmoc or cause racemization if left too long or used in large excess.

  • Preferred Base: NMM (N-Methylmorpholine) . It is a weaker base (pKa ~7.4) than DIEA (pKa ~10.5). It effectively neutralizes the HCl salt without creating a highly basic environment that threatens the Fmoc group.

  • Alternative Base: DIEA .[1][2] Necessary for HATU couplings but requires strict stoichiometry control.

Solubility Dynamics

H-Lys(Fmoc)-OMe·HCl is an ionic salt. It is often sparingly soluble in Dichloromethane (DCM) until neutralized.

  • Solvent Choice: DMF (Dimethylformamide) is preferred for solubility.[2][3] If DCM is required for workup reasons, a DCM/DMF (4:1) mixture is recommended to ensure the salt dissolves fully before coupling.

Materials & Reagents

ReagentRoleGrade/Notes
H-Lys(Fmoc)-OMe·HCl Amine Component>98% Purity. Store at 4°C.
Carboxylic Acid (R-COOH) Acid Component1.0 - 1.1 equivalents.[4]
EDC·HCl Coupling AgentWater-soluble carbodiimide.
HOBt (anhydrous) AdditiveSuppresses racemization.
HATU Coupling AgentHigh activity (for Protocol B).
NMM Base (Mild)Preferred for Protocol A.
DIEA Base (Strong)Required for Protocol B.
DMF SolventAnhydrous, amine-free.
Citric Acid (10% aq) WorkupRemoves unreacted amine/base.
NaHCO₃ (Sat. aq) WorkupRemoves unreacted acid.

Experimental Protocols

Protocol A: The "Safe" Method (EDC/HOBt)

Best for: Standard couplings, scale-up, and preventing side reactions.

Step-by-Step Procedure:

  • Activation:

    • In a round-bottom flask, dissolve the Carboxylic Acid (R-COOH) (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Cool the solution to 0°C (ice bath).

    • Add EDC·HCl (1.2 equiv). Stir for 15 minutes at 0°C to form the active ester.

  • Neutralization & Addition:

    • In a separate vial, dissolve H-Lys(Fmoc)-OMe·HCl (1.0 equiv) in a minimal amount of DMF.

    • Add NMM (1.0 equiv exactly) to this vial. This neutralizes the HCl, freeing the alpha-amine.

    • Note: Do not add excess base here.

    • Add the neutralized Lysine solution dropwise to the activated acid mixture.

  • Reaction:

    • Allow the mixture to warm to room temperature naturally.

    • Stir for 4–12 hours. Monitor by TLC or LC-MS.

    • Checkpoint: If the pH drops below 6 (check with wet pH paper), add NMM dropwise to maintain pH 7–7.5. Do not exceed pH 8.

  • Workup (Extraction):

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash 1 (Acidic): Wash 2x with 10% Citric Acid or 0.5N HCl. (Removes unreacted Lysine amine, NMM, and EDC urea byproducts).

    • Wash 2 (Basic): Wash 2x with Saturated NaHCO₃. (Removes unreacted carboxylic acid and HOBt). Perform quickly to minimize Fmoc exposure to base.

    • Wash 3: Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: The "Fast" Method (HATU)

Best for: Sterically hindered amino acids or valuable R-COOH where high yield is mandatory.

Step-by-Step Procedure:

  • Mixture Preparation:

    • Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.0 equiv) in anhydrous DMF.

    • Immediately add H-Lys(Fmoc)-OMe·HCl (1.0 equiv) to the same vessel.

  • Initiation:

    • Cool to 0°C.

    • Add DIEA (2.2 equiv).

      • Calculation: 1.0 eq to neutralize the Lysine-HCl + 1.2 eq to activate the Acid/HATU.

    • Stir at 0°C for 30 minutes, then Room Temp for 2 hours.

  • Quenching (Critical):

    • HATU reactions are fast. Do not stir overnight unless necessary.

    • Dilute immediately with Ethyl Acetate and proceed to the Workup described in Protocol A.

Visualization of Workflows

Figure 1: Reaction Logic & Base Management

This diagram illustrates the competition between the desired coupling and the side reactions (Fmoc removal) based on pH control.

G cluster_0 Critical Control Point Start H-Lys(Fmoc)-OMe.HCl (Stable Salt) FreeAmine Free Amine H-Lys(Fmoc)-OMe Start->FreeAmine Neutralization (Requires 1 eq Base) Base Base Addition (NMM or DIEA) Base->FreeAmine SideRxn SIDE REACTION: Fmoc Cleavage (Dibenzofulvene) Base->SideRxn Excess Base / High pH Coupling Coupling Reaction FreeAmine->Coupling FreeAmine->SideRxn Slow Self-Deprotection ActivatedAcid Activated Acid (R-CO-OBt / OAt) ActivatedAcid->Coupling Product Product R-CO-Lys(Fmoc)-OMe Coupling->Product Main Pathway

Caption: Balancing Act: Base is required to free the amine, but excess base risks Fmoc cleavage.

Figure 2: Workup Flowchart (Self-Validating Purity)

This flowchart demonstrates how the workup removes specific impurities based on their chemical properties.

Workup Crude Crude Reaction Mix (Product, Urea, HOBt, Excess Amine/Acid) Dilute Dilute with EtOAc Crude->Dilute Wash1 Wash 1: Acidic (Citric Acid) Dilute->Wash1 Remove1 Aqueous Layer Removes: 1. Unreacted H-Lys-OMe 2. EDC Urea / DMAP 3. Excess Base (NMM/DIEA) Wash1->Remove1 Wash2 Wash 2: Basic (NaHCO3) Wash1->Wash2 Organic Layer Remove2 Aqueous Layer Removes: 1. Unreacted R-COOH 2. HOBt / HOAt Wash2->Remove2 Final Final Organic Layer: Pure Product (Neutral) Wash2->Final Organic Layer

Caption: The standard extractive workup purifies the product by exploiting the ionic nature of impurities.

Troubleshooting & FAQ

Q: My product turned into a gel during workup.

  • Cause: Peptide aggregation or low solubility in EtOAc.

  • Fix: Try using DCM or a mixture of Chloroform/Isopropanol (3:1) for the extraction instead of EtOAc.

Q: I see a new spot on TLC that moves faster than the product.

  • Cause: Likely Fmoc deprotection (dibenzofulvene formation).[5][6]

  • Fix: Reduce the amount of base. Switch from DIEA to NMM. Ensure reaction time does not exceed 12 hours.

Q: The H-Lys(Fmoc)-OMe·HCl won't dissolve in the reaction mixture.

  • Cause: The HCl salt is polar.

  • Fix: Dissolve the salt in a small volume of pure DMF before adding it to the DCM reaction mixture. Add the base to the salt solution first to solubilize it as the free amine.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][5][7][8] Chemical Reviews, 109(6), 2455-2504.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Merck/Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis - Protocol." (Applicable to solution phase stability principles).

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. (Basis for HATU/HOAt chemistry).[1][8][9]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of H-Lys(Fmoc)-OMe.HCl in organic solvents

Welcome to the technical support center for H-Lys(Fmoc)-OMe.HCl. This guide is designed for researchers, scientists, and drug development professionals who utilize this crucial building block in their synthetic workflows...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for H-Lys(Fmoc)-OMe.HCl. This guide is designed for researchers, scientists, and drug development professionals who utilize this crucial building block in their synthetic workflows. We understand that solubility issues can be a significant bottleneck in experimental progress. Therefore, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and ensure the success of your projects. Our approach is rooted in scientific principles and validated by practical, in-field experience.

The Challenge: Understanding the Solubility of H-Lys(Fmoc)-OMe.HCl

H-Lys(Fmoc)-OMe.HCl, or Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl ester hydrochloride, is a widely used amino acid derivative in peptide synthesis and other organic chemistry applications. Its structure, which includes a bulky, hydrophobic Fmoc protecting group, a methyl ester, and a hydrochloride salt at the ε-amino group, presents a unique set of solubility characteristics. The primary challenge researchers face is its often-limited solubility in common organic solvents, which can hinder reaction kinetics, lead to incomplete reactions, and complicate purification processes.

The hydrochloride salt form, while improving stability and shelf-life, significantly impacts solubility. The ionic nature of the hydrochloride salt makes it less soluble in non-polar organic solvents. To achieve effective dissolution, the salt must be either dissolved in a highly polar solvent or converted to its more soluble free amine form.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common issues encountered when dissolving H-Lys(Fmoc)-OMe.HCl.

Question 1: Why is my H-Lys(Fmoc)-OMe.HCl not dissolving in Dichloromethane (DCM)?

Answer:

DCM is a relatively non-polar solvent and is generally a poor choice for dissolving hydrochloride salts of amino acids.[1] The ionic nature of the HCl salt requires a more polar environment to effectively solvate the charged species. While the Fmoc group provides some hydrophobicity, the salt's influence dominates, leading to low solubility in DCM. For Fmoc-based solid-phase peptide synthesis (SPPS), polar aprotic solvents are the standard.[2]

Question 2: I'm observing a suspension or slurry in my reaction mixture. What are the immediate steps I can take?

Answer:

Observing a suspension indicates that the concentration of H-Lys(Fmoc)-OMe.HCl has exceeded its solubility limit in the chosen solvent. Here is a logical workflow to address this issue:

G A Suspension Observed B Add a non-nucleophilic base (e.g., DIPEA) for in situ neutralization A->B C Is the solution clear? B->C D Proceed with reaction C->D Yes E Increase solvent polarity (e.g., add DMF or NMP) C->E No F Apply gentle warming (30-40°C) E->F G Sonication F->G H Is the solution clear now? G->H H->D Yes I Re-evaluate solvent system or decrease concentration H->I No

Caption: Troubleshooting workflow for undissolved H-Lys(Fmoc)-OMe.HCl.

Question 3: How does in situ neutralization work, and what base should I use?

Answer:

In situ neutralization is a highly effective technique to improve the solubility of amino acid hydrochloride salts. It involves the addition of a non-nucleophilic organic base to the reaction mixture. This base deprotonates the ammonium hydrochloride, converting it to the free amine. The resulting free amine is significantly more soluble in a wider range of organic solvents.

The base of choice is typically a hindered tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base.[3] Its bulky isopropyl groups prevent it from acting as a nucleophile, which could otherwise lead to unwanted side reactions.

Question 4: What are the best solvents for dissolving H-Lys(Fmoc)-OMe.HCl?

Answer:

Polar aprotic solvents are the most effective for dissolving H-Lys(Fmoc)-OMe.HCl, especially after in situ neutralization. The following table provides a qualitative assessment of solubility in commonly used solvents.

SolventAbbreviationPolarityQualitative Solubility of H-Lys(Fmoc)-OMe (Free Amine)Notes
N,N-DimethylformamideDMFPolar AproticHighThe most common solvent for SPPS; however, ensure it is amine-free to prevent premature Fmoc deprotection.[4]
N-Methyl-2-pyrrolidoneNMPPolar AproticHighA good alternative to DMF with similar solvating properties.[1]
Dimethyl sulfoxideDMSOPolar AproticVery HighAn excellent solvent for dissolving difficult-to-dissolve protected amino acids. One source indicates a solubility of 100 mg/mL for H-Lys(Fmoc)-OMe.HCl in DMSO, which may require ultrasonication.[5]
DichloromethaneDCMLess PolarLow to ModerateGenerally not recommended as the primary solvent for the hydrochloride salt. Solubility improves for the free amine.
TetrahydrofuranTHFPolar AproticLow to ModerateCan be used in some applications, but generally less effective than DMF or NMP.
Question 5: Can I use heat to improve solubility?

Answer:

Yes, gentle warming can be an effective method to increase the solubility of H-Lys(Fmoc)-OMe.HCl. However, it is crucial to proceed with caution. The hydrophobicity of amino acids generally increases with temperature.[6]

Recommended Practice:

  • Warm the solution gently to 30-40°C.

  • Monitor the solution closely for any signs of degradation, such as a color change.

  • Avoid prolonged heating at elevated temperatures, as this can lead to the degradation of the Fmoc group or other side reactions.

Experimental Protocols

Protocol 1: In Situ Neutralization of H-Lys(Fmoc)-OMe.HCl for Improved Solubility

Objective: To convert H-Lys(Fmoc)-OMe.HCl to its free amine form within the reaction vessel to enhance solubility.

Materials:

  • H-Lys(Fmoc)-OMe.HCl

  • Desired organic solvent (e.g., DMF, NMP, or DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel with a magnetic stirrer

Procedure:

  • To the reaction vessel, add the solid H-Lys(Fmoc)-OMe.HCl.

  • Add the desired volume of the organic solvent.

  • Begin stirring the suspension.

  • Slowly add 1.05 to 1.1 equivalents of DIPEA to the mixture. The slight excess ensures complete neutralization.

  • Stir the mixture at room temperature. The solid should dissolve to form a clear solution. If dissolution is slow, gentle warming (30-40°C) or sonication can be applied.

  • The resulting solution containing the free amine of H-Lys(Fmoc)-OMe is now ready for use in the subsequent reaction steps.

Protocol 2: Systematic Approach to Optimizing a Co-solvent System

Objective: To determine an effective co-solvent mixture for dissolving H-Lys(Fmoc)-OMe.HCl when a single solvent is insufficient.

Materials:

  • H-Lys(Fmoc)-OMe.HCl

  • Primary solvent (e.g., DCM)

  • Co-solvent (e.g., DMF or NMP)

  • Small vials for testing

  • Magnetic stir plate and stir bars

Procedure:

  • Weigh a fixed amount of H-Lys(Fmoc)-OMe.HCl into several vials.

  • Add a fixed volume of the primary solvent (e.g., DCM) to each vial to create a suspension.

  • To each vial, add increasing percentages of the co-solvent (e.g., 5%, 10%, 15%, 20% v/v of DMF or NMP).

  • Stir all vials at room temperature for a set period (e.g., 15 minutes).

  • Visually inspect each vial to determine the minimum percentage of co-solvent required to achieve complete dissolution.

  • This optimal co-solvent ratio can then be scaled up for the main reaction.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to use anhydrous solvents? A1: Yes, it is highly recommended to use anhydrous (dry) solvents, especially in reactions involving coupling agents. Water can hydrolyze activated esters and other reactive intermediates, leading to lower yields and the formation of byproducts. Additionally, the presence of water can affect the solubility of your reagents.

Q2: My H-Lys(Fmoc)-OMe.HCl is clumping together at the bottom of the flask. What does this mean? A2: Clumping or aggregation can occur if the compound is not properly wetted by the solvent or if it is highly insoluble. Sonication can be particularly effective in breaking up these aggregates and increasing the surface area for dissolution. Following sonication, the application of the troubleshooting steps outlined above (in situ neutralization, co-solvents, warming) should be more effective.

Q3: Can I prepare a stock solution of H-Lys(Fmoc)-OMe.HCl? A3: Yes, stock solutions can be prepared. For long-term storage, it is best to prepare the stock solution in a high-purity, anhydrous solvent like DMF or DMSO and store it at -20°C or -80°C in a tightly sealed container to prevent moisture absorption and degradation.[5] Avoid repeated freeze-thaw cycles by preparing aliquots.

Q4: I am still having solubility issues even after adding DIPEA and using DMF. What else can I do? A4: If you are still facing challenges, consider the following:

  • Purity of the Reagent: Impurities in the H-Lys(Fmoc)-OMe.HCl can sometimes affect solubility. Ensure you are using a high-purity grade material.[7]

  • Solvent Quality: Ensure your DMF is of high quality and free of amine impurities, which can cause premature deprotection of the Fmoc group.[4]

  • Concentration: You may be working at a concentration that is too high. Try reducing the concentration of your reaction.

  • Alternative Solvents: For very difficult cases, consider using DMSO as the solvent or co-solvent, as it has excellent solvating power for many protected amino acids.[5]

Q5: How should I properly store my solid H-Lys(Fmoc)-OMe.HCl? A5: Solid H-Lys(Fmoc)-OMe.HCl should be stored in a cool, dry, and dark place. A refrigerator at 4°C is suitable for short-to-medium-term storage.[5] For long-term storage, some suppliers recommend -20°C. The container should be tightly sealed to protect it from moisture, as the compound can be hygroscopic. Before opening a refrigerated container, always allow it to warm to room temperature to prevent condensation of moisture onto the solid.

References

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Albericio, F., et al. (2018). Rhodiasolv PolarClean – a greener alternative in solid-phase peptide synthesis. Green Chemistry, 20(1), 150-158.
  • Ganesan, A., et al. (2007). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Journal of Organic Chemistry, 72(4), 1459-1462.
  • Wolfenden, R., et al. (2015). Temperature dependence of amino acid hydrophobicities. Proceedings of the National Academy of Sciences, 112(24), 7484-7488.
  • Zhao, D., et al. (2009). Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K.
  • Do, H.T., et al. (2020).
  • Fields, G.B. (1997). Methods for Removing the Fmoc Group. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 65-80). Oxford University Press.
  • Mitin, Y.V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.
  • Sethi, M.K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Varkey, J.T., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(15), 3447.
  • Nowick, J.S. (2016).
  • Do, H.T., et al. (2020).
  • Kamal, A., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(10), 2840-2844.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
  • Inagaki, M., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2844.
  • Ten Kortenaar, P.B.W., et al. (2015). The Hydrophobic Temperature Dependence of Amino Acids Directly Calculated from Protein Structures.

Sources

Optimization

Technical Support: High-Fidelity Coupling of H-Lys(Fmoc)-OMe.HCl

Executive Summary Coupling to H-Lys(Fmoc)-OMe.HCl presents a unique "double-edged" stereochemical risk. Unlike standard solid-phase synthesis where the C-terminus is anchored (and thus sterically protected), the methyl e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coupling to H-Lys(Fmoc)-OMe.HCl presents a unique "double-edged" stereochemical risk. Unlike standard solid-phase synthesis where the C-terminus is anchored (and thus sterically protected), the methyl ester in solution is highly susceptible to base-catalyzed enolization. Furthermore, the hydrochloride salt requires neutralization to release the nucleophilic amine, creating a critical window where excess basicity can trigger rapid racemization of the Lysine


-carbon.

This guide details the "Soft-Base / High-Speed" protocol designed to neutralize the HCl salt without abstracting the


-proton, ensuring >99% optical purity.
Module 1: The Mechanism (The "Neutralization Trap")

The primary failure mode in this reaction is not the coupling itself, but the neutralization step .

  • The Requirement: H-Lys(Fmoc)-OMe.HCl is a stable salt. To react, it must be deprotonated to H-Lys(Fmoc)-OMe (Free Amine).

  • The Trap: The methyl ester group (

    
    ) is electron-withdrawing, increasing the acidity of the adjacent 
    
    
    
    -proton.
  • The Failure: If a strong tertiary base (like DIEA/DIPEA) is used in excess or allowed to equilibrate too long, it abstracts the

    
    -proton, forming a planar enolate. Reprotonation occurs indiscriminately, yielding a racemic mixture (L-Lys and D-Lys).
    
Visualizing the Pathway

Racemization_Mechanism Salt H-Lys(Fmoc)-OMe.HCl (Stable Salt) Base Base Addition (Neutralization) Salt->Base + Base FreeAmine H-Lys(Fmoc)-OMe (Nucleophile) Base->FreeAmine Controlled Eq. Enolate Planar Enolate (Achiral Intermediate) Base->Enolate Excess/Strong Base (a-proton abstraction) Product Coupled Dipeptide (>99% L-Isomer) FreeAmine->Product + Activated AA Racemate Racemic Mixture (50% L / 50% D) Enolate->Racemate Reprotonation

Figure 1: The bifurcation point. Controlled neutralization leads to the desired nucleophile. Excess base leads to the irreversible enolate trap.

Module 2: Reagent Selection Matrix

To prevent racemization, we must decouple "Neutralization" from "Activation."

ComponentStandard Choice (High Risk)Recommended Choice (Low Risk) Scientific Rationale
Base DIEA (DIPEA) TMP (2,4,6-Collidine) DIEA (

) is strong enough to deprotonate the

-carbon of esters. TMP (

) is strong enough to neutralize HCl but too sterically hindered and weak to abstract the

-proton [1].
Coupling Agent HATU / HBTU DIC / Oxyma Pure Uronium salts (HATU) require basic conditions to function, keeping the pH high. Carbodiimides (DIC) with Oxyma operate at near-neutral/acidic pH, suppressing base-catalyzed racemization [2].
Solvent DMF DMF / DCM (1:1) DCM reduces the polarity of the medium, which can slightly destabilize the charged enolate transition state compared to pure DMF.
Module 3: The Optimized Protocol

Objective: Couple Fmoc-AA-OH to H-Lys(Fmoc)-OMe.HCl.

Step 1: Pre-Activation of the Carboxylic Acid

Do not mix the Lysine ester yet.

  • Dissolve Fmoc-AA-OH (1.0 eq) and Oxyma Pure (1.0 eq) in a minimum volume of DMF.

  • Add DIC (Diisopropylcarbodiimide, 1.0 eq).

  • Stir for 2-3 minutes at 0°C.

    • Why? This generates the active ester (OBt/Oxyma ester) in the absence of the base-sensitive methyl ester.

Step 2: In-Situ Neutralization (The Critical Step)
  • In a separate vial, suspend H-Lys(Fmoc)-OMe.HCl (1.0 eq) in DCM (equal volume to the DMF used above).

  • Add TMP (2,4,6-Collidine) (1.0 eq exactly ).

    • Note: Do not use excess base.[1] 1.0 eq is sufficient to neutralize the HCl.

  • Immediately transfer this suspension into the pre-activated acid mixture from Step 1.

Step 3: Coupling
  • Allow the reaction to warm to Room Temperature.

  • Monitor pH: It should be neutral or slightly acidic (pH 6-7 on wet paper). If <5, add TMP in 0.1 eq increments. Never exceed pH 7.5.

  • Monitor by HPLC/TLC. Reaction is usually complete in 30–60 minutes.

Module 4: Troubleshooting & FAQs

Q1: I see a "doublet" peak in my HPLC. Is this racemization?

  • Diagnosis: Yes, if the peaks have identical Mass (MS) but different retention times, you likely have diastereomers (L-L vs D-L).

  • Fix: Switch from DIEA to TMP (Collidine). Ensure your base stoichiometry is exactly 1.0 eq relative to the HCl salt. Check the optical purity of your starting material.[2]

Q2: Can I use NMM (N-Methylmorpholine) instead of TMP?

  • Answer: Yes. NMM (

    
    ) is safer than DIEA. However, TMP is generally superior for preventing racemization in highly sensitive esters (like Cys and His) and is the "gold standard" for this application [3].
    

Q3: My yield is low, and I see unreacted Lysine ester.

  • Diagnosis: The HCl might not be fully neutralized, or the active ester hydrolyzed.

  • Fix:

    • Ensure you are using high-quality anhydrous solvents.

    • Increase the pre-activation time of the Fmoc-AA-OH slightly.

    • Add 0.1 eq excess TMP, but monitor pH strictly.

Q4: Why not just use the free amine H-Lys(Fmoc)-OMe instead of the HCl salt?

  • Answer: The free amine amino acid esters are notoriously unstable. They undergo auto-condensation (forming diketopiperazines) and racemize upon storage. The HCl salt is the stable storage form. You must generate the free amine in situ immediately before reaction.

Q5: Is the Fmoc group on the Lysine side chain stable to these conditions?

  • Answer: Yes. Fmoc is cleaved by secondary amines (piperidine) or strong bases. TMP and NMM are weak tertiary bases and will not cleave Fmoc during the standard coupling timeframe (1-4 hours).

References
  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) Salt of 1-Hydroxy-7-azabenzotriazole: A New Reagent for Peptide Synthesis." Organic Letters. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Han, Y., et al. (2004). "Synergistic Effect of Collidine and HOAt in the Suppression of Racemization during the Coupling of Cysteine Derivatives." Journal of Organic Chemistry. Link

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal. Link

Sources

Troubleshooting

Technical Support Center: Minimizing Diketopiperazine Formation with H-Lys(Fmoc)-OMe·HCl

Product: H-Lys(Fmoc)-OMe·HCl (Methyl N -(9-fluorenylmethoxycarbonyl)-L-lysinate hydrochloride) Application: Solution Phase Peptide Synthesis / Convergent Synthesis Critical Issue: Diketopiperazine (DKP) induced yield los...

Author: BenchChem Technical Support Team. Date: February 2026

Product: H-Lys(Fmoc)-OMe·HCl (Methyl N


-(9-fluorenylmethoxycarbonyl)-L-lysinate hydrochloride)
Application:  Solution Phase Peptide Synthesis / Convergent Synthesis
Critical Issue:  Diketopiperazine (DKP) induced yield loss during chain elongation.[1]

Executive Summary & Mechanistic Insight[1][2]

The Problem: H-Lys(Fmoc)-OMe·HCl is a specialized building block often used when the lysine side chain requires base-labile protection (Fmoc) while the N-terminal elongation proceeds via acid-labile (Boc) or hydrogenolytic (Z) chemistry.[1]

The critical failure point occurs at the dipeptide stage .[2] When you couple an amino acid (AA2) to H-Lys(Fmoc)-OMe, you form a dipeptide ester (e.g., H-AA2-Lys(Fmoc)-OMe).[1] Upon neutralizing the N-terminus of this dipeptide to couple the third residue, the free amine can back-bite onto the C-terminal methyl ester. This cyclization releases methanol and forms a stable 2,5-diketopiperazine (DKP) ring, terminating the peptide chain and reducing yield.[1]

Why this molecule is unique: Because the side chain is Fmoc-protected, you generally cannot use standard Fmoc SPPS (which uses piperidine) for chain elongation, as it would prematurely strip the side chain. You are likely operating under Boc-chemistry or Z-chemistry conditions.[1] DKP formation is significantly faster in methyl esters compared to bulky resins, making this a high-risk substrate in solution phase.[1]

Visualizing the Competition: Elongation vs. Cyclization

The following diagram illustrates the kinetic competition that determines your yield.

DKP_Mechanism Start Dipeptide Salt (H-AA2-Lys(Fmoc)-OMe·TFA) Neutralization Neutralization (Base added) Start->Neutralization Deprotection Complete Intermediate Free Amine Intermediate (H-AA2-Lys(Fmoc)-OMe) Neutralization->Intermediate pH > 7 DKP_Path DKP Formation (Cyclization) Intermediate->DKP_Path Slow Addition of AA3 Unhindered AA2 (Gly/Pro) Coupling_Path Acylation (Coupling with AA3) Intermediate->Coupling_Path Rapid Activation In-Situ Neutralization Dead_End DKP Byproduct + MeOH (Dead End) DKP_Path->Dead_End Product Tripeptide (PG-AA3-AA2-Lys(Fmoc)-OMe) Coupling_Path->Product

Figure 1: The kinetic race between productive coupling (Green) and destructive DKP formation (Red).[1] Success depends on minimizing the lifespan of the "Free Amine Intermediate."

Strategic Protocols: Preventing DKP

To minimize DKP, you must alter the thermodynamics or kinetics of the reaction. We recommend Protocol A for most standard couplings and Protocol B for high-risk sequences (e.g., where AA2 is Proline, Glycine, or N-Methylated).[1]

Protocol A: In-Situ Neutralization (Recommended)

Best for: Standard sequential elongation using Boc chemistry.[1]

The Logic: Never isolate the free amine of the dipeptide ester. By neutralizing the salt only in the presence of the next activated amino acid, the free amine is acylated immediately upon formation, leaving no time for cyclization.

  • Preparation of AA3: Dissolve the next protected amino acid (e.g., Boc-AA3-OH) (1.1 equiv) and coupling reagent (e.g., HATU or EDC) (1.1 equiv) in DMF/DCM.[1]

  • Activation: Add a limited amount of base (DIEA, 1.0 equiv) to the AA3 solution to pre-activate it for 1-2 minutes.[1]

  • The Coupling:

    • Take your dipeptide salt H-AA2-Lys(Fmoc)-OMe[1]·TFA (solid or concentrated oil).[1]

    • Dissolve it directly into the pre-activated AA3 solution .

    • Immediately add the requisite base (DIEA) to neutralize the dipeptide salt (usually 1-2 equiv).

  • Monitoring: Monitor pH to ensure it is slightly basic (pH 7.5-8.0). Reaction should be complete within 10-30 minutes.

Protocol B: The "Saponification First" Route (High Safety)

Best for: High-risk sequences (Pro-Lys, Gly-Lys) or when DKP formation is observed despite Protocol A.[1]

The Logic: DKP formation requires a good leaving group (Methyl Ester). A free carboxylate cannot form DKP easily.[1] If you do not strictly need the methyl ester for the next step, hydrolyze it first.

  • Starting Material: PG-AA2-Lys(Fmoc)-OMe (Protected Dipeptide).[1]

  • Hydrolysis: Treat with LiOH (2 equiv) in THF/H2O (0°C) to saponify the ester

    
     PG-AA2-Lys(Fmoc)-OH.
    
    • Note: Fmoc is base-labile, but it is relatively stable to dilute LiOH at 0°C for short durations.[1] However, this is risky.[1]

    • Better Alternative: If possible, use H-Lys(Fmoc)-OtBu or H-Lys(Fmoc)-OBzl if you plan to deprotect the C-terminus early.[1]

  • Deprotection: Remove the N-terminal PG (e.g., Boc removal with TFA).[1]

  • Result: You now have H-AA2-Lys(Fmoc)-OH.[1] This zwitterion will not cyclize to DKP.[1]

Critical Handling of H-Lys(Fmoc)-OMe·HCl

Storage & Stability[1][4][5][6]
  • Hygroscopic Nature: The HCl salt is hygroscopic. Moisture promotes hydrolysis and intermolecular aggregation.[1] Store at -20°C in a desiccator.

  • Free Base Instability: Never store H-Lys(Fmoc)-OMe as a free base. It can undergo intermolecular aminolysis (dimerization) over time.[1] Always keep it as the HCl salt until the moment of coupling.

Solubility Data Table
SolventSolubility (25°C)Recommendation
DMF High (>100 mM)Preferred. Stabilizes peptide conformation.[1]
DCM ModerateGood for coupling, but can promote aggregation in longer chains.[1]
Water Low/UnstableAvoid.[1] Promotes ester hydrolysis.[1]
MeOH HighAvoid. Can cause transesterification or accelerate DKP.[1]

Troubleshooting & FAQs

Q1: I am using Fmoc-SPPS. Can I use this building block? A: No. If you are doing standard Fmoc SPPS, you remove the N-terminal Fmoc with 20% Piperidine.[1] This base will also cleave the side-chain Fmoc of your Lysine residue (H-Lys(Fmoc)-OMe).[1]

  • Correction: You can only use this if the N-terminal protection is orthogonal (e.g., Boc) or if you intend to deprotect the side chain simultaneously (which is rarely the case for this specific product).

Q2: I observe a byproduct with Mass [M-32]. What is it? A: This is the DKP.[3] The mass loss of 32 corresponds to the loss of Methanol (MeOH, MW 32) during the cyclization of the methyl ester.

  • Action: Switch to Protocol A (In-situ neutralization) and ensure your coupling reagents are fresh.[1]

Q3: Does the bulky Fmoc group on the Lysine side chain prevent DKP? A: Minimally. The Fmoc group is on the


-amine, which is far from the peptide backbone. It does not provide sufficient steric hindrance to the 

-amine/ester interaction to prevent DKP.[1] In fact, hydrophobic stacking of Fmoc groups can sometimes bring chains closer, though DKP is primarily an intramolecular event.[1]

Q4: Can I use TEA (Triethylamine) instead of DIEA? A: Avoid TEA. TEA is less sterically hindered and more nucleophilic than DIEA (Diisopropylethylamine). TEA can increase the rate of DKP formation and can also cause racemization. Always use DIEA or Collidine (TMP) for difficult couplings.[1]

Q5: My sequence is H-Pro-Lys(Fmoc)-OMe. I cannot stop DKP formation. A: Proline at the penultimate position (AA2) induces a cis-amide bond conformation that geometrically favors DKP cyclization.[4]

  • Solution: You cannot win this battle with standard coupling.[1] You must use Protocol B (Hydrolysis of ester before deprotection) or use a bulky ester (tert-butyl) instead of methyl ester if possible.[1]

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis.[1] A side reaction in solid-phase peptide synthesis.[1][2][5][6][7] Journal of the American Chemical Society, 94(9), 3102–3106.[1] Link[1]

  • Khosla, M. C., Smeby, R. R., & Bumpus, F. M. (1967). Failure sequences in solid-phase peptide synthesis due to the presence of proline.[1] Journal of the American Chemical Society, 89(1), 171–174.[1] Link[1]

  • Aletras, A., et al. (1995). In situ neutralization in Boc-chemistry solid phase peptide synthesis.[1] International Journal of Peptide and Protein Research, 45(5), 488-496.[1] Link[1]

  • BenchChem Technical Data. H-Lys(Fmoc)-OMe·HCl Product Specifications and Stability. Link(Generalized Source)

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS and Certificate of Analysis for your batch of H-Lys(Fmoc)-OMe[1]·HCl.

Sources

Optimization

Technical Support Center: Fmoc Removal Optimization Guide

Topic: Optimizing Fmoc Removal Efficiency on Lysine Side Chains Introduction: The Lysine Challenge Welcome to the Advanced Peptide Synthesis Support Center. You are likely accessing this guide because you are experiencin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Fmoc Removal Efficiency on Lysine Side Chains

Introduction: The Lysine Challenge

Welcome to the Advanced Peptide Synthesis Support Center. You are likely accessing this guide because you are experiencing incomplete deprotection , deletion sequences , or low crude purity when working with Lysine-containing peptides.

Lysine presents a unique dual challenge in Solid Phase Peptide Synthesis (SPPS):

  • Backbone Aggregation: Lysine-rich regions can induce inter-chain

    
    -sheet aggregation, sterically shielding the N-terminal Fmoc group.
    
  • Side-Chain Sterics (Branching): When using Fmoc-Lys(Fmoc)-OH for dendrimers or ubiquitinylation, removing the

    
    -Fmoc group is kinetically slower than 
    
    
    
    -Fmoc removal due to the steric bulk of the resin-bound branched network.

This guide moves beyond standard protocols to provide high-efficiency, chemically grounded solutions for these specific scenarios.

Module 1: Mechanistic Insight & Causality

To solve the problem, we must understand the failure mode. Standard Fmoc removal relies on base-catalyzed


-elimination.[1]
The Mechanism

The base (typically Piperidine) abstracts the acidic proton from the fluorenyl ring (pKa ~26). This collapses to release the free amine, CO₂, and dibenzofulvene (DBF) .

  • Critical Step: DBF is highly reactive.[2] If not scavenged immediately, it re-attaches to the amine. Piperidine acts as both the base and the scavenger.[1][2]

  • The Lysine Failure: In aggregated or sterically hindered Lysine side chains, the base cannot access the acidic proton effectively. The kinetics of deprotection drop below the kinetics of side reactions (or the standard cycle time), resulting in deletion sequences.

Visualizing the Pathway

The following diagram outlines the deprotection logic and where it fails in Lysine scenarios.

FmocMechanism cluster_hindrance Lysine Steric Block Fmoc Fmoc-Lys-Resin Transition Carbanion Intermediate Fmoc->Transition Proton Abstraction Base Base (Piperidine/DBU) Base->Transition Products Free Amine + DBF Transition->Products Beta-Elimination Scavenging Fulvene-Piperidine Adduct (Stable) Products->Scavenging Excess Piperidine (Fast) Reattachment Re-attachment to Amine (Low Yield) Products->Reattachment No Scavenger (Slow)

Figure 1: Mechanistic pathway of Fmoc removal.[3] In Lysine-rich sequences, the "Proton Abstraction" step is rate-limiting due to steric hindrance or aggregation.

Module 2: Troubleshooting & Optimization Protocols

Do not blindly increase deprotection time; this promotes side reactions (racemization, aspartimide). Use the following tiered approach.

Tier 1: The "Difficult Sequence" Cocktail (DBU/Piperidine)

If standard 20% Piperidine fails, switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Why: DBU is a non-nucleophilic amidine base.[4] It is significantly stronger and sterically smaller than Piperidine, allowing it to penetrate Lysine aggregates.

  • The Catch: DBU does not scavenge DBF.[1] You must include a secondary amine (Piperidine or Piperazine) to trap the fulvene byproduct [1].

Protocol A: High-Efficiency DBU Cocktail

Reagent Concentration Function
DBU 2% (v/v) Primary deprotection agent (penetrates aggregates).
Piperidine 2-5% (v/v) Scavenger for dibenzofulvene.

| DMF or NMP | Balance | Solvent (NMP preferred for aggregation). |

Workflow:

  • Wash: DMF (3 x 1 min).

  • Deprotect: Add DBU Cocktail. Agitate for 5 minutes .

  • Drain & Repeat: Add fresh DBU Cocktail. Agitate for 10 minutes .

  • Wash: DMF (5 x 1 min) to ensure all DBU is removed.

Warning: Do not use DBU if your peptide contains Aspartic Acid (Asp) coupled to Glycine (Gly) or Asparagine (Asn). DBU accelerates Aspartimide formation.[4] In these cases, use Protocol B .

Tier 2: Protecting Against Side Reactions (Asp-containing sequences)

If your Lysine sequence is adjacent to Asp/Asn, DBU is too risky. You must optimize the standard Piperidine condition by suppressing base-catalyzed imide formation.

Protocol B: HOBt-Supplemented Deprotection

Reagent Concentration Function
Piperidine 20% (v/v) Base and Scavenger.
HOBt 0.1 M Acidic additive; suppresses Aspartimide formation [2].

| DMF | Balance | Solvent.[4][5][6][7][8][9] |

Workflow:

  • Dissolve anhydrous HOBt in the Piperidine/DMF solution.

  • Perform standard deprotection (2 x 10 min).

  • Note: The solution will be slightly acidic compared to neat Piperidine, which protects the Asp side chain without significantly hindering Fmoc removal.

Tier 3: The "Nuclear Option" for Branching (Lys(Fmoc))

When removing Fmoc from the


-amine of a resin-bound Lysine to build a branch (e.g., MAPs or Ubiquitin), steric crowding is extreme.

Protocol C: Thermal-Assisted Microwave Deprotection

  • Temperature: 75°C (Max). Do not exceed 75°C for Cys/His containing peptides.

  • Reagent: 20% Piperidine + 0.1M Oxyma Pure (prevents racemization at high heat).

  • Time: 2 x 2 minutes (Microwave).

Module 3: Diagnostic Decision Tree

Use this flow to determine the correct protocol for your specific Lysine challenge.

OptimizationLogic Start Start: Incomplete Fmoc Removal CheckAsp Does sequence contain Asp/Asn? Start->CheckAsp NoAsp No Asp/Asn CheckAsp->NoAsp No YesAsp Yes (Asp/Asn present) CheckAsp->YesAsp Yes CheckBranch Is this Side-Chain (Epsilon) Removal? NoAsp->CheckBranch UseDBU PROTOCOL A: 2% DBU + 2% Piperidine UseHOBt PROTOCOL B: 20% Piperidine + 0.1M HOBt YesAsp->UseHOBt CheckBranch->UseDBU No (Backbone) Thermal PROTOCOL C: Microwave (75°C) + Oxyma CheckBranch->Thermal Yes (Branching)

Figure 2: Decision matrix for selecting the optimal deprotection cocktail based on sequence composition and steric requirements.

Module 4: Frequently Asked Questions (FAQs)

Q1: How do I confirm that the Fmoc group on the Lysine side chain is actually removed? A: The Kaiser Test is qualitative but effective.

  • Procedure: Take a few resin beads, add 2 drops each of Ninhydrin, Phenol, and KCN (pyridine). Heat at 100°C for 2 mins.

  • Result: Dark Blue = Free Amine (Success). Yellow/Clear = Protected (Fail).

  • Advanced: For quantitative analysis, perform a micro-cleavage of a resin aliquot and analyze via UPLC-MS. Look for the mass shift corresponding to Fmoc removal (-222 Da).

Q2: Can I use DBU for the entire synthesis? A: No. DBU is more expensive and can cause racemization of Cysteine and Histidine if used repeatedly over long cycles. Use it only for the "difficult" Lysine-rich regions or specific branching steps.

Q3: Why not just extend the reaction time with Piperidine? A: Extended exposure to base (e.g., >30 mins) increases the risk of DKP (Diketopiperazine) formation , particularly if Proline or Glycine is at the N-terminus. It is better to use a stronger base (DBU) for a shorter time than a weak base for a long time.

Q4: I see a precipitate when mixing DBU and Piperidine. Is this normal? A: This can happen if the DMF is "wet" (contains water) or if carbonate salts form. Ensure your DMF is amine-free and low-water grade. If precipitate forms, filter the solution before adding it to the resin to prevent clogging the frits.

References
  • Wade, J. D., et al. (1991). "Use of DBU for Fmoc deprotection in solid phase peptide synthesis." Australian Journal of Chemistry.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][4][10][11] Chemical Reviews. (Discusses HOBt suppression of aspartimide).

  • Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science.

  • CEM Corporation. "Microwave SPPS: Optimizing Fmoc Removal." Application Notes.

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Handling H-Lys(Fmoc)-OMe.HCl

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with H-Lys(Fmoc)-OMe.HCl. This guide is designed to provide you with in-depth technical and practi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with H-Lys(Fmoc)-OMe.HCl. This guide is designed to provide you with in-depth technical and practical advice to navigate the challenges associated with the hygroscopic nature of this crucial reagent. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the success of your peptide synthesis projects.

Introduction: Understanding the Challenge

H-Lys(Fmoc)-OMe.HCl, a key building block in solid-phase peptide synthesis (SPPS), is known for its hygroscopic nature. This means it readily absorbs moisture from the atmosphere. While seemingly a simple physical property, this hygroscopicity can have significant downstream consequences on the quality of your research, leading to issues such as reagent degradation, poor reaction yields, and the formation of impurities. This guide will provide you with a comprehensive understanding of these challenges and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the handling and use of H-Lys(Fmoc)-OMe.HCl.

Q1: Why is my H-Lys(Fmoc)-OMe.HCl clumping, and what does it signify?

A: Clumping is a clear visual indicator that the material has absorbed moisture from the environment.[1] Hygroscopic solids like H-Lys(Fmoc)-OMe.HCl have a strong affinity for water. When exposed to air, water molecules are adsorbed onto the surface of the solid, causing the particles to stick together and form clumps. This is a critical sign that the integrity of the reagent may be compromised.

Q2: What are the chemical consequences of moisture absorption by H-Lys(Fmoc)-OMe.HCl?

A: Moisture can lead to several detrimental chemical reactions. The most significant is the potential for partial loss or degradation of the Fmoc (fluorenylmethyloxycarbonyl) protecting group.[] The Fmoc group is sensitive to basic conditions, and the presence of water can facilitate its premature removal, leading to the formation of impurities and a reduction in the active concentration of the desired starting material. This can ultimately result in lower yields and difficult purification of the final peptide.

Q3: What are the optimal storage conditions for H-Lys(Fmoc)-OMe.HCl to minimize moisture absorption?

A: Proper storage is the first line of defense against the challenges posed by hygroscopicity. For long-term storage, it is recommended to keep H-Lys(Fmoc)-OMe.HCl in a tightly sealed container at 4°C.[3][4] Some sources even suggest storage at -20°C for extended periods.[3][4] It is crucial to store it away from moisture.[][3][4]

Storage ConditionDurationRationale
Room Temperature TemporarySuitable for short periods, but risk of moisture absorption increases with frequent opening.[5]
4°C to 5°C Long-termReduces the rate of potential degradation and minimizes moisture exposure when properly sealed.[3][5]
-20°C Extended Long-termOffers the best protection against degradation over many months.[3]

A crucial, yet often overlooked, step is to allow the container to warm to room temperature before opening. [5] This prevents condensation of atmospheric moisture onto the cold solid, which would negate the benefits of refrigerated storage.

Q4: Can I use H-Lys(Fmoc)-OMe.HCl that has been exposed to moisture?

A: Using H-Lys(Fmoc)-OMe.HCl that has been compromised by moisture is not recommended as it can lead to unpredictable results in your synthesis. The presence of impurities and a lower effective concentration of the active reagent can result in failed reactions or the synthesis of truncated or modified peptides.[6] If you suspect moisture contamination, it is best to use a fresh, properly stored batch of the reagent. For critical applications, it is advisable to dry the material under high vacuum before use.[7]

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to troubleshooting common issues encountered during peptide synthesis that may be linked to the hygroscopic nature of H-Lys(Fmoc)-OMe.HCl.

Problem 1: Low Coupling Efficiency or Poor Yield in Peptide Synthesis

Symptoms:

  • Incomplete reaction as monitored by a colorimetric test (e.g., Kaiser test).

  • Lower than expected yield of the final peptide.

  • Presence of deletion sequences in the final product identified by mass spectrometry.

Root Cause Analysis:

cluster_0 Root Cause cluster_1 Mechanism cluster_2 Outcome A Hygroscopic H-Lys(Fmoc)-OMe.HCl B Moisture Absorption A->B is C Fmoc Group Degradation B->C leads to D Reduced Active Reagent Concentration C->D results in E Low Coupling Efficiency D->E causes

Workflow for Low Coupling Efficiency

Solution Workflow:

  • Reagent Integrity Check:

    • Visually inspect your stock of H-Lys(Fmoc)-OMe.HCl for any signs of clumping.

    • If clumping is observed, discard the reagent and use a fresh, properly stored vial.

    • For critical syntheses, consider drying the required amount of the amino acid derivative under high vacuum over a desiccant like phosphorus pentoxide (P₂O₅) or potassium hydroxide (KOH) prior to use.[8]

  • Solvent Quality Control:

    • Ensure that all solvents used in the coupling reaction, particularly DMF or NMP, are anhydrous.[9]

    • Use freshly opened anhydrous solvents or solvents dried over molecular sieves.[10]

  • Reaction Environment:

    • Whenever possible, weigh and handle H-Lys(Fmoc)-OMe.HCl in a controlled environment with low humidity, such as a glove box or a desiccator.

Experimental Protocol: Pre-Drying of H-Lys(Fmoc)-OMe.HCl

  • Weigh the required amount of H-Lys(Fmoc)-OMe.HCl into a clean, dry round-bottom flask.

  • Connect the flask to a high vacuum line.

  • Place a suitable desiccant, such as P₂O₅, in a trap between the flask and the vacuum pump to capture moisture.

  • Apply high vacuum and allow the material to dry for at least 4 hours, or preferably overnight.[8]

  • After drying, carefully break the vacuum with an inert gas (e.g., nitrogen or argon) before use.

Problem 2: Unexpected Side Products or Impurities in the Final Peptide

Symptoms:

  • Multiple peaks observed during HPLC analysis of the crude peptide.

  • Mass spectrometry data indicates the presence of species with masses corresponding to peptides lacking the lysine residue or with modified lysine.

Root Cause Analysis:

The presence of water can lead to side reactions beyond just the degradation of the Fmoc group. For instance, it can affect the activation of the carboxylic acid group of the amino acid, leading to the formation of undesired byproducts.

Solution Workflow:

cluster_0 Initial State cluster_1 Verification cluster_2 Action cluster_3 Outcome Start Suspected Reagent Contamination Check Check Reagent Appearance (Clumping?) Start->Check Storage Review Storage Conditions Start->Storage New Use Fresh Reagent Check->New If clumped Dry Dry Reagent Before Use Check->Dry If uncertain Storage->New If improper Synthesize Repeat Synthesis New->Synthesize Dry->Synthesize Solvent Ensure Anhydrous Solvents Solvent->Synthesize Analyze Analyze Product Synthesize->Analyze

Troubleshooting Impurities Workflow

Preventative Measures:

  • Strict Adherence to Storage Protocols: Always store H-Lys(Fmoc)-OMe.HCl as recommended and allow it to equilibrate to room temperature before opening.[5]

  • Use of High-Purity Reagents: The purity of all reagents, including the amino acid derivatives, is paramount for a successful synthesis.[6]

  • Inert Atmosphere: For highly sensitive syntheses, conducting the entire process under an inert atmosphere of nitrogen or argon can significantly reduce the risk of moisture contamination.

By understanding the inherent hygroscopic nature of H-Lys(Fmoc)-OMe.HCl and implementing these rigorous handling and troubleshooting protocols, you can significantly enhance the reliability and success of your peptide synthesis endeavors.

References

  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • GenScript. (2014, June 25). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]

  • ACS Publications. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
  • PubChem. (n.d.). (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Chemical Society Reviews. (2023, April 3). The challenge of peptide nucleic acid synthesis.
  • The Journal of Organic Chemistry. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). H-Lys(Boc)-OMe.HCl.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
  • CRO Splendid Lab Pvt. Ltd. (n.d.). H-Lys(Fmoc)-OMe Hydrochloride.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 3).
  • Reddit. (2013, May 23).
  • CymitQuimica. (n.d.). Fmoc-Lys-OMe.HCl.
  • ChemPep. (n.d.). 159610-89-6 | Fmoc-Lys(N3)-OH.
  • MedChemExpress. (n.d.). Fmoc-Lys-OMe.HCl.
  • Sigma-Aldrich. (n.d.). Fmoc-Lys-OH = 98.0 HPLC 139262-23-0.

Sources

Optimization

Solving ester hydrolysis issues in H-Lys(Fmoc)-OMe.HCl synthesis

Technical Support Center: Synthesis of H-Lys(Fmoc)-OMe.HCl A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of H-Lys(Fmoc)-OMe.HCl. This re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of H-Lys(Fmoc)-OMe.HCl

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of H-Lys(Fmoc)-OMe.HCl. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this critical raw material for peptide and medicinal chemistry. As Senior Application Scientists, we combine our expertise with established scientific principles to help you navigate the challenges of this synthesis, with a particular focus on mitigating the common issue of methyl ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is H-Lys(Fmoc)-OMe.HCl and why is its purity important?

H-Lys(Fmoc)-OMe.HCl is a derivative of the amino acid L-lysine where the α-amino group is free, the ε-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxylic acid is protected as a methyl ester.[1] It is supplied as a hydrochloride salt to improve its stability and handling. The purity of this compound is paramount as it is a fundamental building block in solid-phase peptide synthesis (SPPS).[2] Impurities, such as the hydrolyzed product H-Lys(Fmoc)-OH, can lead to failed couplings, truncated peptide sequences, and difficult purifications of the final peptide.[3]

Q2: What is ester hydrolysis and why is it a major concern in this synthesis?

Ester hydrolysis is a chemical reaction in which an ester is cleaved back into a carboxylic acid and an alcohol by reaction with water.[4][5] In the context of H-Lys(Fmoc)-OMe.HCl synthesis, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, H-Lys(Fmoc)-OH. This is a significant issue because the physical properties of the desired product and the hydrolyzed impurity are very similar, making separation challenging. The presence of water and acid, both of which can be present during the synthesis and workup, can catalyze this unwanted reaction.[6][7]

Q3: How can I detect ester hydrolysis in my sample of H-Lys(Fmoc)-OMe.HCl?

Several analytical techniques can be employed to detect the presence of the hydrolyzed impurity:

  • Thin-Layer Chromatography (TLC): The hydrolyzed product, being more polar due to the free carboxylic acid, will typically have a lower Rf value than the methyl ester.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate the ester from the more polar carboxylic acid.[8] The hydrolyzed product will have a shorter retention time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the presence of the methyl ester can be confirmed by a characteristic singlet peak around 3.7 ppm. The disappearance or diminished integration of this peak, along with changes in the α-proton signal, can indicate hydrolysis.

  • Mass Spectrometry (MS): The mass difference between the methyl ester and the carboxylic acid (14 Da) can be readily detected by mass spectrometry.

Troubleshooting Guide: Ester Hydrolysis in H-Lys(Fmoc)-OMe.HCl Synthesis

This guide will walk you through identifying the potential causes of ester hydrolysis and provide actionable solutions to minimize its occurrence.

Problem: Significant amount of H-Lys(Fmoc)-OH detected in the final product.

Potential Cause 1: Presence of Water During the Reaction

The primary cause of ester hydrolysis is the presence of water in the reaction mixture.

  • Causality: Water acts as a nucleophile, attacking the carbonyl carbon of the ester. This reaction is often catalyzed by acid.[4][6]

  • Solutions:

    • Use Anhydrous Solvents: Ensure all solvents, particularly methanol and any co-solvents, are rigorously dried before use.

    • Dry Starting Materials: L-lysine hydrochloride should be dried under vacuum before use to remove any adsorbed moisture.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Potential Cause 2: Inappropriate Reaction Temperature or Time

Prolonged reaction times or elevated temperatures can increase the likelihood of hydrolysis.

  • Causality: Higher temperatures provide the necessary activation energy for the hydrolysis reaction to occur at a significant rate.

  • Solutions:

    • Optimize Reaction Time: Monitor the reaction progress closely using TLC or HPLC and stop the reaction as soon as the starting material is consumed.

    • Control Temperature: For the esterification of lysine with thionyl chloride in methanol, the reaction is typically performed at 0°C to room temperature.[9] Avoid excessive heating.

Potential Cause 3: Issues During Workup and Purification

The aqueous workup and purification steps are critical points where hydrolysis can occur.

  • Causality: The use of aqueous acidic or basic solutions during workup can promote ester hydrolysis.[5][7][10] The hydrochloride salt form of the product can also contribute to an acidic environment in the presence of water.

  • Solutions:

    • Minimize Contact with Water: During the workup, minimize the time the product is in contact with aqueous phases.

    • Use of Mild Base for Neutralization: If neutralization is required, use a mild, non-aqueous base or a saturated aqueous bicarbonate solution quickly and at low temperatures.[11]

    • Anhydrous Extraction and Drying: Extract the product into a suitable organic solvent and dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

    • Avoid Acidic Conditions During Storage: Store the final product in a desiccator, away from moisture.[12] The hydrochloride salt is generally stable, but exposure to moisture should be avoided.

Visualizing the Problem: Reaction Pathway and Side Reaction

The following diagram illustrates the desired esterification reaction and the competing hydrolysis side reaction.

G cluster_main Desired Reaction: Esterification cluster_side Side Reaction: Ester Hydrolysis Lys_HCl H-Lys-OH.HCl Lys_OMe_HCl H-Lys-OMe.HCl Lys_HCl->Lys_OMe_HCl Esterification MeOH_SOCl2 Methanol (MeOH) Thionyl Chloride (SOCl2) Target H-Lys(Fmoc)-OMe.HCl Lys_OMe_HCl->Target Fmoc Protection Fmoc_OSu Fmoc-OSu Target_hydrolysis H-Lys(Fmoc)-OMe.HCl Hydrolyzed_Product H-Lys(Fmoc)-OH Target_hydrolysis->Hydrolyzed_Product Hydrolysis Water Water (H2O) Acid (H+)

Caption: Desired esterification and competing hydrolysis pathways.

Experimental Protocols

Protocol 1: Synthesis of H-Lys(Fmoc)-OMe.HCl

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Step 1: Esterification of L-Lysine

  • Suspend L-lysine hydrochloride (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir until the starting material is fully dissolved and the reaction is complete as monitored by TLC.

  • Remove the solvent under reduced pressure to obtain crude H-Lys-OMe.2HCl.

Step 2: Fmoc Protection

  • Dissolve the crude H-Lys-OMe.2HCl in a suitable solvent mixture (e.g., dioxane/water or acetone/water).

  • Cool the solution to 0°C.

  • Add Fmoc-OSu (1.0 eq) to the solution.

  • Slowly add a mild base, such as sodium bicarbonate, to maintain the pH between 8-9.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure H-Lys(Fmoc)-OMe.HCl.

Protocol 2: Analytical Method for Detecting Ester Hydrolysis by HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (for the Fmoc group).

  • Expected Elution: H-Lys(Fmoc)-OH will elute earlier than H-Lys(Fmoc)-OMe.HCl.

Troubleshooting Workflow

This flowchart provides a systematic approach to troubleshooting ester hydrolysis.

G start Start: High level of hydrolyzed impurity detected check_solvents Are all solvents anhydrous? start->check_solvents dry_solvents Action: Dry solvents rigorously check_solvents->dry_solvents No check_reagents Are starting materials dry? check_solvents->check_reagents Yes dry_solvents->check_reagents dry_reagents Action: Dry reagents under vacuum check_reagents->dry_reagents No check_atmosphere Was the reaction run under inert atmosphere? check_reagents->check_atmosphere Yes dry_reagents->check_atmosphere use_inert Action: Use N2 or Ar atmosphere check_atmosphere->use_inert No check_workup Was the aqueous workup prolonged? check_atmosphere->check_workup Yes use_inert->check_workup minimize_workup Action: Minimize contact time with aqueous phase check_workup->minimize_workup Yes check_temp Was the reaction temperature too high? check_workup->check_temp No minimize_workup->check_temp control_temp Action: Maintain low temperature (0°C to RT) check_temp->control_temp Yes end End: Reduced hydrolysis, improved product purity check_temp->end No control_temp->end

Caption: A step-by-step troubleshooting workflow for ester hydrolysis.

Data Summary

ParameterRecommendationRationale
Solvents Anhydrous gradeTo minimize the primary reactant for hydrolysis.
Starting Materials Dried under vacuumTo remove adsorbed moisture.
Reaction Atmosphere Inert (N₂ or Ar)To prevent introduction of atmospheric moisture.
Esterification Temperature 0°C to Room TemperatureTo control the rate of the hydrolysis side reaction.
Workup Minimize aqueous contactTo reduce the opportunity for hydrolysis.
Storage Desiccated, away from moistureTo ensure long-term stability of the product.[12]

References

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. ACS Omega, 2022. [Link]

  • Efficient Peptide Synthesis with Fmoc-Lys-OH HCl. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 2022. [Link]

  • Hydrolysis of an ester compound.
  • Ester hydrolysis. Wikipedia. [Link]

  • Hydrolysis of Esters. University of Calgary. [Link]

  • Preparation method of Fmoc-Lys (Mtt) -OH.
  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]

  • Identification of key active residues and solution conditions that affect peptide-catalyzed ester hydrolysis. New Journal of Chemistry, 2024. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 2008. [Link]

  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2020. [Link]

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Synlett, 2011. [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 2005. [Link]

  • Hydrolysis of peptide esters by different enzymes. PubMed. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 2024. [Link]

  • A Highly Efficient Method for Synthesis of Fmoc-Lysine(Mmt)-OH. ResearchGate. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. Semantic Scholar. [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC. Almac. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of H-Lys(Fmoc)-OMe.HCl

Welcome to the technical support guide for the purification of H-Lys(Fmoc)-OMe.HCl. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of H-Lys(Fmoc)-OMe.HCl. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis and purification of this critical peptide building block. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the highest purity for your intermediates.

Section 1: Initial Purity Assessment & Common Impurities

A successful purification strategy begins with a thorough understanding of your crude material. Rushing into a purification method without proper analysis can lead to wasted time and material.

Q1: How should I first assess the purity of my crude H-Lys(Fmoc)-OMe.HCl?

A: A multi-technique approach is always recommended for a comprehensive assessment.

  • Thin-Layer Chromatography (TLC): This is your first and fastest check. Use a mobile phase like 10-15% Methanol in Dichloromethane (DCM). The presence of multiple spots indicates impurities. Your product, being a salt, may streak; adding a small amount of acetic acid (0.5-1%) to the mobile phase can often produce sharper spots.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is the gold standard for quantitative purity analysis of Fmoc-protected amino acids.[1] A typical method would involve a C18 column with a water/acetonitrile gradient containing 0.1% Trifluoroacetic Acid (TFA). The Fmoc group has a strong UV absorbance, making detection sensitive.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): NMR provides structural confirmation and can reveal the presence of residual solvents or significant impurities if their signals are distinct from the product's peaks.

Q2: What are the most common impurities I might encounter and where do they come from?

A: Impurities typically arise from incomplete reactions or side reactions during the two main synthetic steps: esterification of L-Lysine and Nα-Fmoc protection.

Impurity Name Origin Typical Analytical Signature
H-Lys(Fmoc)-OH.HCl Incomplete esterification of Nα-Fmoc-L-lysine.More polar than the product (lower Rf on TLC). Will not show a methyl ester signal (~3.7 ppm) in ¹H NMR.
Nα,Nε-bisFmoc-L-Lys-OMe Over-protection, where both the alpha and epsilon amino groups are protected with Fmoc.Less polar than the product (higher Rf on TLC). Will show two distinct Fmoc group signal sets in ¹H NMR.
Unreacted L-Lysine Methyl Ester Incomplete Nα-Fmoc protection of H-Lys-OMe.Very polar (baseline spot on TLC in many solvents). Lacks the characteristic Fmoc signals in NMR and UV absorbance in HPLC.
Dibenzofulvene (DBF) Adducts Can form if the Fmoc group is prematurely cleaved by any residual base and the resulting DBF is trapped by the free ε-amino group.Can be difficult to separate. Often detected by LC-MS as product + 208 Da.

Section 2: Purification Strategy Troubleshooting

Based on your initial analysis, you can select the most appropriate purification strategy. This workflow helps guide your decision-making process.

Troubleshooting Workflow: Selecting Your Purification Strategy

G start Assess Crude Product (TLC, HPLC, NMR) oily Is the product an oil or gum? start->oily purity What is the primary issue? oily->purity No (It's a solid) triturate Triturate with a non-polar solvent (e.g., diethyl ether, hexanes) to induce precipitation. oily->triturate Yes acid_base Acid/Base Impurities Present (e.g., H-Lys(Fmoc)-OH) purity->acid_base Acidic/Basic non_polar Non-Polar Impurities Present (e.g., bis-Fmoc derivative) purity->non_polar Polarity Difference complex Complex Mixture / Close Spots purity->complex Multiple/Similar solid Is the product now a solid? triturate->solid solid->purity Yes chromatography Perform Flash Chromatography (See Protocol 3.3) solid->chromatography No, remains oily extraction Perform Acid-Base Extraction (See Protocol 3.2) acid_base->extraction recrystallize Recrystallize Product (See Protocol 3.1) non_polar->recrystallize complex->chromatography extraction->recrystallize Followed by G cluster_0 Organic Layer (DCM) cluster_1 Aqueous Layer start Crude H-Lys(Fmoc)-OMe.HCl + Acidic Impurity (R-COOH) in DCM / Water add_base Add aq. NaHCO₃ (pH 8-9) start->add_base org_layer Product as Free Base H-Lys(Fmoc)-OMe add_base->org_layer aq_layer Impurity as Salt (R-COO⁻ Na⁺) add_base->aq_layer

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide to HPLC Purity Standards: H-Lys(Fmoc)-OMe·HCl

The following guide provides an in-depth technical comparison and operational standard for H-Lys(Fmoc)-OMe·HCl , a critical orthogonal building block in peptide and dendrimer synthesis.[1] Executive Summary & Technical C...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and operational standard for H-Lys(Fmoc)-OMe·HCl , a critical orthogonal building block in peptide and dendrimer synthesis.[1]

Executive Summary & Technical Context

H-Lys(Fmoc)-OMe·HCl (Methyl


-(9-fluorenylmethoxycarbonyl)-L-lysinate hydrochloride, CAS 201009-98-5) is a specialized lysine derivative.[2] Unlike standard solid-phase peptide synthesis (SPPS) building blocks where the 

-amine is protected (e.g., Fmoc-Lys-OH), this molecule features a free

-amine
and an Fmoc-protected

-amine
.[2]

This unique architecture makes it the "pivot point" for:

  • Dendrimer Synthesis: Initiating branching from the C-terminus while keeping the side chain protected.[2]

  • Orthogonal Ligation: Allowing specific C-terminal modification before side-chain deprotection.[2]

The Purity Challenge: Commercial "Synthesis Grade" (95-97%) sources often contain regioisomers (


-Fmoc) and di-protected species (

-di-Fmoc).[1][2] In convergent synthesis, these impurities act as chain terminators or branching defects that are mathematically amplified in subsequent generations.[1] This guide compares the performance of high-purity analytical standards against lower-grade alternatives and establishes a rigorous HPLC protocol for validation.

Comparative Performance Review

Chemical Orthogonality Comparison

Why choose H-Lys(Fmoc)-OMe over other side-chain protected variants?

FeatureH-Lys(Fmoc)-OMe H-Lys(Z)-OMe H-Lys(Boc)-OMe
Side-Chain Protection Fmoc (Base-labile)Z / Cbz (Hydrogenolysis/Acid)Boc (Acid-labile)

-Amine Status
Free (HCl Salt)Free (HCl Salt)Free (HCl Salt)
Orthogonality High. Stable to acid (TFA).[1][2] Cleaved by Piperidine/DBU.[1][2]High. Stable to TFA & Piperidine.[1][2] Requires

or HF.[1][2]
Low. Labile to TFA.[1][2] Not orthogonal to standard SPPS cleavage.
Primary Application Synthesis of acid-sensitive peptides; Dendrimers requiring base cleavage.[2]Synthesis of base-sensitive peptides; Permanent protection.[2]Limited.[1][2][3] Used when base-labile

-protection is used (e.g., N-Nps).[2]
Impurity Risk Fmoc Migration (to

-amine) in basic solution.[1][2]
Very stable.Isobutylene scavenging adducts.[1][2]

Verdict: H-Lys(Fmoc)-OMe is the superior choice for acid-sensitive synthetic routes where the side chain must be removed under mild basic conditions without affecting acid-labile linkers (e.g., Rink Amide resin).[2]

Chromatographic Stationary Phase Comparison

For HPLC purity assessment, the choice of column chemistry critically impacts the resolution of the regioisomer impurity (


-Fmoc vs. 

-Fmoc).[2]
Column ChemistrySelectivity MechanismPerformance for H-Lys(Fmoc)-OMeRecommendation
C18 (ODS) HydrophobicityGood. Separates mono-Fmoc from di-Fmoc easily.[2]Standard. Use for general purity checks.[1][2]
Phenyl-Hexyl

Interactions
Excellent. The fluorenyl ring of Fmoc interacts strongly with the phenyl phase, enhancing selectivity for subtle regioisomers.[2]Preferred. Best for separating

-Fmoc from

-Fmoc isomers.[2]
C4 / C8 Hydrophobicity (Lower)Poor. Insufficient retention of the polar free amine core; Fmoc species elute too quickly.[1][2]Not Recommended.

Critical Impurity Analysis & Signaling Pathways[1]

The following diagram illustrates the synthesis pathway and the origin of critical impurities that the HPLC method must detect.

G Lys L-Lysine (Starting Material) Target H-Lys(Fmoc)-OMe (TARGET) Lys->Target 1. Selective Protection 2. Esterification Imp_Regio Impurity A: Fmoc-Lys-OMe (Alpha-Fmoc Regioisomer) Lys->Imp_Regio Non-selective Fmoc attack Target->Imp_Regio Fmoc Migration (pH > 8) Imp_Di Impurity B: Fmoc-Lys(Fmoc)-OMe (Di-Fmoc) Target->Imp_Di Over-acylation Imp_Hydro Impurity C: H-Lys(Fmoc)-OH (Hydrolysis Product) Target->Imp_Hydro Ester Hydrolysis (Moisture/Base)

Caption: Synthesis pathway showing critical impurities. Note the "Fmoc Migration" pathway (red), which occurs if the standard is stored in basic buffers or improper solvents.[1][2]

Validated Experimental Protocols

Preparation of "Gold Standard" Reference Material

Note: If a certified reference material (CRM) is unavailable, recrystallization is required to establish an in-house primary standard.[1][2]

  • Dissolution: Dissolve 1.0 g of commercial H-Lys(Fmoc)-OMe·HCl in minimal warm Methanol (approx. 5 mL).

  • Precipitation: Add cold Diethyl Ether (40 mL) dropwise with vigorous stirring. The HCl salt is insoluble in ether.[1]

  • Filtration: Collect the white precipitate via vacuum filtration.[1][2]

  • Drying: Dry under high vacuum (< 1 mbar) for 24 hours to remove traces of ether and moisture (critical to prevent ester hydrolysis).

  • Validation: Confirm identity via

    
    H-NMR (DMSO-d6) focusing on the 
    
    
    
    -NH triplet at ~7.3 ppm vs.
    
    
    -NH doublet.[2]
HPLC Method Parameters

This method is optimized for the Phenyl-Hexyl stationary phase to maximize regio-selectivity.[2]

  • System: HPLC with PDA (Photodiode Array) Detector.

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).[1][2]

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Detection:

    • Channel A (Purity): 214 nm (Peptide bond/Amine).[1][2]

    • Channel B (Specificity): 265 nm (Fmoc fluorenyl absorption).[1][2]

  • Mobile Phase:

    • A: 0.1% TFA in Water (Milli-Q).[1][2]

    • B: 0.1% TFA in Acetonitrile (HPLC Grade).

Gradient Profile:

Time (min) % B Event
0.0 10 Equilibration
20.0 60 Linear Gradient (Elution of Target)
25.0 95 Wash (Remove Di-Fmoc)
30.0 95 Hold

| 30.1 | 10 | Re-equilibration |

Sample Preparation (Critical)

Warning: Do not use DMF (Dimethylformamide) for long-term storage of samples.[1][2] Commercial DMF often contains dimethylamine impurities which can remove the Fmoc group.[1]

  • Solvent: Prepare a mixture of 50:50 Water:Acetonitrile containing 0.1% TFA . The acid is crucial to protonate the free

    
    -amine, preventing it from attacking the Fmoc group (self-degradation).[2]
    
  • Concentration: 1.0 mg/mL.

  • Stability: Inject within 4 hours of preparation.

Data Presentation & Acceptance Criteria

Retention Time & Relative Response Factors (RRF)

Hypothetical data based on Phenyl-Hexyl column chemistry.

CompoundApprox.[1][2][3][5][4][6][7][8][9][10][11] RT (min)RRF (at 214 nm)RRF (at 265 nm)Acceptance Limit
H-Lys-OMe (Free) 2.51.00.0 (Invisible)< 0.5%
H-Lys(Fmoc)-OH (Acid) 12.10.951.0< 1.0%
H-Lys(Fmoc)-OMe (Target) 14.5 1.0 1.0 > 98.0%
Fmoc-Lys-OMe (

-Regio)
15.21.01.0< 0.5%
Fmoc-Lys(Fmoc)-OMe 22.01.82.0< 0.2%
Analytical Workflow Diagram

Workflow Sample Raw Sample H-Lys(Fmoc)-OMe.HCl Prep Dissolve in 50:50 ACN:H2O + 0.1% TFA (Stabilizer) Sample->Prep HPLC HPLC Injection Phenyl-Hexyl Column Prep->HPLC Decision Check Purity (265 nm) HPLC->Decision Pass PASS >98% Purity No Regioisomer >0.5% Decision->Pass Yes Fail FAIL Recrystallize Decision->Fail No

Caption: Operational workflow for batch release testing. The addition of TFA in the sample diluent is a critical control point.

References

  • InvivoChem. (n.d.).[1][2] H-Lys(Fmoc)-OMe[1][2]·HCl Product Properties and CAS 201009-98-5.[2] Retrieved from [1][2]

  • Phenomenex. (2016).[1][2] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Application Note TN-1148. Retrieved from [1][2]

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2] (Cited for orthogonality of Fmoc/Z/Boc groups).

  • PubChem. (2024).[1][2][9] Compound Summary for CID 56776970: H-Lys(Fmoc)-OMe hydrochloride.[1][2] Retrieved from [1][2]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of H-Lys(Fmoc)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Protecting Group Characterization In the realm of peptide synthesis and drug development, the use of protecting groups is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protecting Group Characterization

In the realm of peptide synthesis and drug development, the use of protecting groups is fundamental. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for orthogonal protection strategies.[1] The precise characterization of Fmoc-protected amino acids, such as H-Lys(Fmoc)-OMe.HCl, is paramount to ensure the integrity of starting materials and the fidelity of the final peptide product. Mass spectrometry, particularly with tandem MS (MS/MS) capabilities, stands as a powerful tool for this purpose, offering detailed structural information through controlled fragmentation.[2][3]

This guide will dissect the collision-induced dissociation (CID) fragmentation of H-Lys(Fmoc)-OMe.HCl, providing a predictive framework based on the known fragmentation of its constituent moieties. We will then compare this fragmentation behavior to that of an alternative, the tert-butyloxycarbonyl (Boc) group, to highlight the unique spectral signatures imparted by each protecting group.

Understanding the Fragmentation Cascade: A Mechanistic Approach

The fragmentation of a protonated molecule in a mass spectrometer is a controlled energetic process that cleaves covalent bonds, yielding a series of product ions. The pattern of these fragments provides a veritable fingerprint of the molecule's structure.[4] For H-Lys(Fmoc)-OMe.HCl, the fragmentation is a composite of the individual fragmentation pathways of the Fmoc group, the lysine side chain, and the methyl ester.

The Signature of the Fmoc Group

The Fmoc group, with its bulky fluorenyl system, exhibits a highly characteristic fragmentation pattern. The most prominent fragmentation pathway involves the cleavage of the C-O bond of the carbamate, leading to the formation of the fluorenylmethyl cation. This cation can then undergo further fragmentation. Key predicted fragments originating from the Fmoc group are:

  • m/z 179: The fluorenylmethine cation, often a base peak, resulting from the loss of the rest of the molecule.

  • m/z 178: A radical cation of dibenzofulvene, formed via a McLafferty-type rearrangement followed by the loss of CO2 and the amino acid.[5]

  • Loss of 222 Da: Neutral loss of the entire Fmoc-O- group.

Lysine Backbone and Side-Chain Scissions

The fragmentation of the lysine residue itself follows well-established pathways for amino acids.[6] Protonation can occur at the α-amino group or the ε-amino group of the lysine side chain, influencing the subsequent fragmentation.[7] Key fragmentation channels for the lysine portion include:

  • b and y-type ions: Cleavage along the peptide backbone (though technically not a peptide, similar fragmentation nomenclature is often used for derivatized amino acids).[4]

  • Ions related to the side chain: Loss of the amino group from the side chain as ammonia (NH₃) is a common fragmentation pathway for lysine.[6] A characteristic immonium ion for lysine is also often observed at m/z 84.[4]

The Influence of the Methyl Ester

The methyl ester at the C-terminus also directs fragmentation. Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃) as a radical, or the neutral loss of methanol (CH₃OH).[8]

Predicted Fragmentation of H-Lys(Fmoc)-OMe.HCl

By combining the fragmentation patterns of the individual components, we can predict the major product ions in the ESI-MS/MS spectrum of protonated H-Lys(Fmoc)-OMe.HCl ([M+H]⁺ at m/z 383.2).

Predicted m/z Proposed Fragment Structure/Loss Origin
351.2[M+H - CH₃OH]⁺Loss of methanol from the methyl ester
205.1[Lys(Fmoc)-OMe - Fmoc]⁺Loss of the Fmoc group
179.1[Fluorenylmethyl]⁺Cleavage of the Fmoc group
178.1[Dibenzofulvene]⁺Rearrangement and loss from the Fmoc group
160.1[H-Lys-OMe+H]⁺Loss of the Fmoc protecting group
84.1[Lys immonium ion]⁺Side-chain fragmentation of lysine

Below is a visual representation of the predicted fragmentation pathways.

fragmentation_pathways cluster_main H-Lys(Fmoc)-OMe.HCl Fragmentation cluster_fmoc Fmoc Group Fragmentation cluster_lysine Lysine & Ester Fragmentation mol [M+H]⁺ m/z 383.2 f179 m/z 179.1 [Fluorenylmethyl]⁺ mol->f179 Loss of Lys-OMe f178 m/z 178.1 [Dibenzofulvene]⁺ mol->f178 McLafferty-type rearrangement l351 m/z 351.2 [M+H - CH₃OH]⁺ mol->l351 - CH₃OH l160 m/z 160.1 [H-Lys-OMe+H]⁺ mol->l160 - Fmoc l84 m/z 84.1 Immonium Ion l160->l84 Side-chain cleavage

Caption: Predicted fragmentation pathways of protonated H-Lys(Fmoc)-OMe.HCl.

Comparative Analysis: Fmoc vs. Boc Protection

To provide a practical comparison, we will examine the fragmentation of H-Lys(Fmoc)-OMe.HCl alongside Nα-Boc-L-lysine. The tert-butyloxycarbonyl (Boc) group is another widely used amine protecting group, but it is acid-labile.[9] This difference in chemical stability is mirrored in their mass spectrometric fragmentation.

The primary fragmentation pathway for the Boc group involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[10] This leads to a distinctly different fragmentation pattern compared to the Fmoc group.

Protecting Group Characteristic Fragments/Losses Comments
Fmoc m/z 179, m/z 178, Neutral loss of 222 DaDominated by fragments of the fluorenyl moiety.
Boc Neutral loss of 56 Da (isobutylene), Neutral loss of 100 Da (Boc group)Characterized by losses related to the tert-butyl group.

The mass spectrum of Boc-protected lysine would therefore be expected to show a prominent ion corresponding to the loss of isobutylene, a feature entirely absent in the spectrum of the Fmoc-protected counterpart.

comparison_workflow cluster_comparison Comparative Fragmentation Workflow cluster_fmoc Fmoc-Lys-OMe cluster_boc Boc-Lys start Protected Lysine Sample ms ESI-MS/MS Analysis start->ms decision Identify Protecting Group ms->decision fmoc_frags Characteristic Fragments: m/z 179, 178 boc_frags Characteristic Losses: -56 Da, -100 Da decision->fmoc_frags Fmoc Present decision->boc_frags Boc Present

Caption: Decision workflow for identifying protecting groups based on MS/MS data.

Experimental Protocol: ESI-MS/MS Analysis of H-Lys(Fmoc)-OMe.HCl

This protocol outlines a general procedure for the analysis of H-Lys(Fmoc)-OMe.HCl using a standard electrospray ionization tandem mass spectrometer.

1. Sample Preparation:

  • Prepare a stock solution of H-Lys(Fmoc)-OMe.HCl in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL for direct infusion. Formic acid is added to promote protonation of the analyte.[11]

2. Mass Spectrometer Setup:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Drying Gas Flow: 5 - 12 L/min (typically nitrogen).

  • Drying Gas Temperature: 300 - 350 °C.

  • Nebulizer Pressure: 10 - 30 psi.

3. MS1 Data Acquisition:

  • Acquire a full scan mass spectrum (MS1) over a mass range of m/z 100-1000 to identify the protonated molecular ion ([M+H]⁺) of H-Lys(Fmoc)-OMe.HCl at m/z 383.2.

4. MS/MS Data Acquisition:

  • Select the [M+H]⁺ ion at m/z 383.2 for collision-induced dissociation (CID).

  • Apply a collision energy ramp (e.g., 10-40 eV) to generate a range of fragment ions. The optimal collision energy will depend on the instrument and should be optimized to produce a rich fragmentation spectrum.[2]

  • Acquire the product ion spectrum (MS/MS) over a mass range that includes the expected fragments (e.g., m/z 50-400).

5. Data Analysis:

  • Process the acquired MS/MS spectrum to identify the m/z values of the fragment ions.

  • Compare the observed fragment ions with the predicted fragmentation pattern to confirm the structure of H-Lys(Fmoc)-OMe.HCl.

Conclusion

The mass spectrometric fragmentation of H-Lys(Fmoc)-OMe.HCl is a predictable process governed by the distinct chemical properties of the Fmoc protecting group, the lysine core, and the methyl ester. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify and characterize this and similar molecules, ensuring the quality and success of their synthetic endeavors. The comparative analysis with the Boc protecting group further underscores the power of MS/MS to differentiate between structurally similar compounds based on their unique fragmentation signatures. This guide provides a solid foundation for the application of mass spectrometry in the rigorous quality control of protected amino acids, a critical step in modern drug discovery and development.

References

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). MDPI. [Link]

  • ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. (2008). ResearchGate. [Link]

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. Total Synthesis. [Link]

  • Ion chemistry of protonated lysine derivatives. (1988). PubMed. [Link]

  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. (2022). MDPI. [Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. (2019). PNAS. [Link]

  • Mascot help: Peptide fragmentation. Matrix Science. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2021). Chemistry LibreTexts. [Link]

  • Fundamentals of Proteomics - Part 2 The properties of peptides. (2015). YouTube. [Link]

  • Proposed MS/MS fragmentation of mono-glycated lysine regioisomers under... (2019). ResearchGate. [Link]

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. (2010). PubMed. [Link]

  • Fig. 2. The LC-MS chromatogram for the 4 h incubation of N α-Boc-Lys (4... (2017). ResearchGate. [Link]

  • Exploring the Effects of Methylation on the CID of Protonated Lysine: A Combined Experimental and Computational Approach. (2021). Journal of the American Society for Mass Spectrometry. [Link]

  • Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. (2013). European Pharmaceutical Review. [Link]

  • Methods for Removing the Fmoc Group. (2012). ResearchGate. [Link]

  • Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). (2011). PubMed. [Link]

  • Collision-induced dissociation (CID) of peptides and proteins. (1995). PubMed. [Link]

  • Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. (2014). PubMed Central. [Link]

  • Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. (2007). ACS Publications. [Link]

  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. (1993). ResearchGate. [Link]

  • Analysis of peptide synthesis products by electrospray ionization mass spectrometry. (1997). Methods in Enzymology. [Link]

  • Collision‐Induced Dissociation (CID) of Peptides and Proteins. (2002). Request PDF. [Link]

  • Discovery of lysine post-translational modifications through mass spectrometric detection. (2012). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • The electrospray ionization mass spectrum of Boc-Lysine - quercetin... (2019). ResearchGate. [Link]

  • Predicting Peptide Ionization Efficiencies for Electrospray Ionization Mass Spectrometry Using Machine Learning. (2021). ACS Publications. [Link]

  • Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. (2013). Request PDF. [Link]

  • Collision-induced dissociation (CID) of peptides and proteins. (2013). Semantic Scholar. [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. (2008). ACD/Labs. [Link]

  • The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I. (1963). OSTI.gov. [Link]

  • Mass Spectrometry, Review of the Basics: Electrospray, MALDI, and Commonly Used Mass Analyzers. (2016). Taylor & Francis Online. [Link]

  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2022). JoVE. [Link]

  • Fragmentation of the [M + 73]⁺ ion from the methyl esters of... (2022). ResearchGate. [Link]

  • Schematic representation of CID fragmentation of Lys-C and Lys-N... (2012). ResearchGate. [Link]

Sources

Validation

Technical Comparison: Methyl N-epsilon-Fmoc-L-lysinate HCl in Orthogonal Peptide Synthesis

Executive Summary Methyl N-epsilon-Fmoc-L-lysinate HCl (H-Lys(Fmoc)-OMe[1]·HCl) represents a specialized "head group" intermediate for convergent peptide synthesis and peptidomimetic design.[1] Unlike standard Solid Phas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl N-epsilon-Fmoc-L-lysinate HCl (H-Lys(Fmoc)-OMe[1]·HCl) represents a specialized "head group" intermediate for convergent peptide synthesis and peptidomimetic design.[1] Unlike standard Solid Phase Peptide Synthesis (SPPS) building blocks (e.g., Fmoc-Lys(Boc)-OH), this derivative features a free


-amine and an orthogonally protected 

-amine.[1]

Its primary utility lies in solution-phase synthesis strategies where acid-labile protecting groups (Boc, Trt, tBu) are manipulated at the N-terminus or other side chains, while the lysine side chain must remain protected.[1] The Fmoc group on the


-amine provides stability against the acidic conditions (TFA/HCl) used to deprotect Boc groups, solving the "side-chain loss" problem inherent to H-Lys(Boc)-OMe derivatives.
Characterization Profile: H-Lys(Fmoc)-OMe[1]·HCl

The following data characterizes the specific isomer CAS 201009-98-5 . Researchers must distinguish this from the


-Fmoc protected isomer (Fmoc-Lys-OMe), which has a completely different reactivity profile.[1]
Physicochemical Specifications
PropertySpecificationExperimental Notes
IUPAC Name Methyl (2S)-2-amino-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate hydrochlorideSpecific L-isomer configuration.[1]
CAS Number 201009-98-5 Distinct from free base or

-Fmoc forms.[1]
Molecular Formula

Salt form is crucial for shelf stability.[1]
Molecular Weight 418.91 g/mol Includes HCl counterion.[1]
Appearance White to off-white crystalline powderHygroscopic; store desiccated.[1]
Melting Point 163 – 167 °CSharp range indicates high purity.[1]
Optical Rotation

Concentration: 1% in DMF.[1][2]
Solubility DMSO, DMF, MethanolPoor solubility in DCM/Ether (due to salt form).[1]
Purity (HPLC)

Critical to avoid truncated peptides during coupling.
Structural & Reactivity Map (Graphviz)

The following diagram illustrates the orthogonal protection scheme of the molecule, highlighting the specific cleavage conditions for each site.

ReactivityMap Molecule H-Lys(Fmoc)-OMe·HCl (Central Scaffold) AlphaAmine α-Amine (Free/HCl) Reactive Site Molecule->AlphaAmine Acylation/Coupling (pH > 8) EpsilonAmine ε-Amine (Fmoc) Base Labile / Acid Stable Molecule->EpsilonAmine Deprotection: 20% Piperidine CTerminus C-Terminus (OMe) Base Labile (Saponification) Molecule->CTerminus Deprotection: LiOH / NaOH Coupling with\nBoc-AA-OH Coupling with Boc-AA-OH AlphaAmine->Coupling with\nBoc-AA-OH Stable in\n50% TFA Stable in 50% TFA EpsilonAmine->Stable in\n50% TFA Orthogonality

Caption: Reactivity map showing the orthogonal nature of H-Lys(Fmoc)-OMe·HCl. The ε-Fmoc group remains stable during acidic workups often used in solution-phase synthesis.[1]

Comparative Performance Analysis

The choice of Lysine "head group" dictates the entire synthesis strategy.[1] The table below compares H-Lys(Fmoc)-OMe[1]·HCl against its two primary alternatives: the Boc-protected variant and the Z (Cbz)-protected variant.

Decision Matrix: Selecting the Right Derivative
FeatureH-Lys(Fmoc)-OMe·HCl H-Lys(Boc)-OMe[1]·HCl H-Lys(Z)-OMe[1][3]·HCl

-Amine Protection
Fmoc (Base Labile)Boc (Acid Labile)Z / Cbz (Hydrogenolysis)
Acid Stability (TFA) High (Stable)None (Deprotects)Moderate (Stable to dilute acid)
Base Stability Low (Deprotects in Piperidine)High (Stable)High (Stable)
Primary Use Case Synthesis involving Acid-Labile linkers or Boc-chemistry at the N-terminus.[1]Synthesis involving Base-Labile linkers or Fmoc-chemistry at the N-terminus.[1]Synthesis requiring harsh acid/base steps; removal via

.[1]
Cost Efficiency ModerateLow (Cheapest)Moderate
Risk Factor Premature deprotection if reaction pH > 9.[1]Loss of side-chain protection during TFA workup.Catalyst poisoning during deprotection (S-containing peptides).[1]
Why Choose the Fmoc Derivative? (The "Orthogonality Paradox")

In solution-phase synthesis, if you couple a Boc-protected amino acid to a Lysine methyl ester, you eventually need to remove the N-terminal Boc group to grow the chain.[1]

  • If you use H-Lys(Boc)-OMe: Treating the intermediate Boc-AA-Lys(Boc)-OMe with TFA removes both Boc groups, exposing the side chain to unwanted acylation in the next step.[1]

  • If you use H-Lys(Fmoc)-OMe: Treating the intermediate Boc-AA-Lys(Fmoc)-OMe with TFA removes only the N-terminal Boc.[1] The side chain remains Fmoc-protected.[1][2][4]

Experimental Protocols
Protocol A: Synthesis of H-Lys(Fmoc)-OMe·HCl

For researchers needing to synthesize fresh material from H-Lys(Fmoc)-OH.[1]

Reagents: H-Lys(Fmoc)-OH (Zwitterion), Thionyl Chloride (


), Methanol (anhydrous), Diethyl Ether.[1]
  • Preparation: Chill 50 mL of anhydrous Methanol to 0°C in a round-bottom flask under Nitrogen.

  • Activation: Dropwise add

    
     (1.5 equivalents relative to Lysine) to the methanol.[1] Caution: Exothermic.[1] Stir for 15 minutes to generate anhydrous HCl/MeOH.
    
  • Addition: Add H-Lys(Fmoc)-OH (1.0 equivalent) to the solution. The solid will dissolve as the reaction proceeds.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Note: Do not reflux, as high heat may degrade the Fmoc group.[1]

  • Workup: Evaporate the solvent in vacuo to obtain a viscous oil.

  • Crystallization: Triturate the oil with cold Diethyl Ether. A white precipitate (the HCl salt) should form.[1]

  • Drying: Filter and dry under high vacuum over

    
    .
    
Protocol B: Quality Control (HPLC)

Standard method for verifying purity before coupling.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Fmoc chromophore) and 214 nm (Peptide bond).

  • Expected Retention: H-Lys(Fmoc)-OMe will elute earlier than Fmoc-Lys(Fmoc)-OH due to the free amine polarity, but later than H-Lys-OMe due to the hydrophobic Fmoc group.[1]

Analytical Workflow Diagram (Graphviz)

QC_Workflow Sample Raw Sample H-Lys(Fmoc)-OMe·HCl Dissolution Dissolve in DMSO/MeOH (1 mg/mL) Sample->Dissolution HPLC HPLC Analysis (C18, Gradient 5-95% ACN) Dissolution->HPLC Decision Purity Check HPLC->Decision Pass Purity > 98% Proceed to Synthesis Decision->Pass Yes Fail Impurity Found Decision->Fail No Recryst Recrystallize (MeOH / Et2O) Fail->Recryst Recryst->Sample

Caption: Quality control workflow ensuring the integrity of the starting material before peptide assembly.

Handling & Storage Guidelines
  • Hygroscopicity: The HCl salt is hygroscopic.[1] Absorption of water can lead to slow hydrolysis of the methyl ester to the free acid (H-Lys(Fmoc)-OH).

  • Storage: Store at -20°C in a sealed container with desiccant.

  • Solution Stability: Stable in acidic/neutral organic solvents (DMSO, DMF) for 24 hours. Avoid prolonged exposure to basic solvents (e.g., Pyridine, TEA) without immediate reaction, as this may trigger Fmoc removal or diketopiperazine formation if coupled.[1]

References
  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (Standard text for Fmoc/Boc stability profiles).

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] [Link]

  • PubChem. (n.d.).[1][5] Compound Summary: Methyl N-epsilon-Fmoc-L-lysinate hydrochloride.[1] National Library of Medicine.[1] Retrieved February 6, 2026, from [Link][1]

Sources

Comparative

A Researcher's Guide to Verifying the Optical Rotation of L-Lysine(Fmoc)-OMe Hydrochloride: A Comparative Approach

In the landscape of peptide synthesis and drug development, the stereochemical integrity of building blocks is paramount. For researchers utilizing Fmoc-protected amino acids, such as L-Lysine(Fmoc)-OMe hydrochloride, ve...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide synthesis and drug development, the stereochemical integrity of building blocks is paramount. For researchers utilizing Fmoc-protected amino acids, such as L-Lysine(Fmoc)-OMe hydrochloride, verifying the optical rotation is not merely a quality control step but a fundamental validation of the material's chiral purity. This guide provides an in-depth, experience-driven approach to this critical measurement, comparing the expected values with a stable reference standard and offering insights into achieving accurate and reproducible results.

The Significance of Optical Rotation in Chiral Molecules

Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light.[1] The direction and magnitude of this rotation are unique properties of a specific enantiomer. In the context of L-Lysine(Fmoc)-OMe hydrochloride, an incorrect optical rotation can indicate the presence of the D-enantiomer, a racemic mixture, or other impurities, all of which can have profound consequences on the final peptide's structure and biological activity. Therefore, precise and reliable measurement of optical rotation is a non-negotiable aspect of quality assurance in any research or development setting.[2]

Establishing the Benchmark: Literature Values for L-Lysine(Fmoc)-OMe Hydrochloride

A critical first step is to establish the expected specific rotation for pure L-Lysine(Fmoc)-OMe hydrochloride. While extensive peer-reviewed literature specifically detailing the optical rotation of this exact compound is limited, data from reputable suppliers provides a reliable benchmark.

Based on available data, the expected specific rotation of Nα-Fmoc-L-lysine methyl ester hydrochloride is:

CompoundSpecific Rotation ([α]D20)ConditionsSource
Nα-Fmoc-L-lysine methyl ester hydrochloride-10 ± 1°c = 2 in MethanolChem-Impex

It is crucial to note the experimental conditions under which this value was determined, as solvent, concentration, temperature, and wavelength all significantly influence the measured rotation.

A Tale of Two Isomers: The Importance of Regiochemistry

To underscore the sensitivity of optical rotation to molecular structure, consider the isomeric Nε-Fmoc-L-lysine methyl ester hydrochloride. The placement of the Fmoc protecting group on the epsilon-amino group, rather than the alpha-amino group, results in a dramatically different optical rotation:

CompoundSpecific Rotation ([α]D20)Conditions
Nε-Fmoc-L-lysine methyl ester hydrochloride+11 ± 2ºc=1 in DMF

This stark contrast highlights the importance of not only chiral purity but also the correct regiochemistry of the protecting group, both of which can be initially assessed through polarimetry.

Experimental Protocol: A Self-Validating System for Measuring Optical Rotation

The following protocol is designed to be a self-validating system, incorporating best practices to ensure the integrity of the results.

Instrument Calibration: The Foundation of Accuracy

Accurate measurement begins with a properly calibrated polarimeter. For this, certified reference materials are indispensable.

  • Sucrose Solutions: Aqueous solutions of sucrose at known concentrations are a classic and reliable method for calibrating polarimeters.[3][4] The International Commission for Uniform Methods of Sugar Analysis (ICUMSA) provides detailed tables of expected rotations at various concentrations.[3]

  • Quartz Control Plates: For routine verification, quartz control plates offer a highly stable and permanent standard.[5][6][7] These plates are calibrated to a specific rotation value and are traceable to national standards like NIST.[7]

Calibration Workflow:

Caption: Workflow for polarimeter calibration.

Step-by-Step Measurement of L-Lysine(Fmoc)-OMe Hydrochloride

1. Sample Preparation: The Critical First Step

  • Handling a Hygroscopic Compound: L-Lysine(Fmoc)-OMe hydrochloride is hygroscopic. All handling should be done in a low-humidity environment, such as a glove box or a room with controlled humidity, to prevent water absorption which can affect the sample weight and the final concentration.[8]

  • Solvent Selection: As the reference value is in methanol, this should be the solvent of choice. Use high-purity, anhydrous solvent to avoid impurities that might have their own optical rotation.

  • Concentration: Prepare a solution with a concentration as close as possible to the reference condition (c=2, meaning 2 g/100 mL). Accurately weigh the compound and use a class A volumetric flask for precise volume.

2. The Measurement Process

  • Zeroing the Instrument: Rinse the polarimeter cell with the pure solvent (methanol) and then fill it, ensuring no air bubbles are in the light path.[9] Place the cell in the polarimeter and perform a zero calibration. This accounts for any rotation caused by the solvent or the cell itself.

  • Sample Measurement: Empty the cell, rinse it with a small amount of the sample solution, and then fill it with the sample solution, again ensuring the absence of air bubbles.

  • Data Acquisition: Take multiple readings (at least three) and calculate the average. A stable reading is indicative of a well-prepared sample and a thermally equilibrated instrument.

Experimental Workflow Diagram:

Caption: Step-by-step workflow for measuring optical rotation.

Comparative Analysis: L-Lysine(Fmoc)-OMe Hydrochloride vs. a Reference Standard

For a robust comparison, we will use a hypothetical experimental result for L-Lysine(Fmoc)-OMe hydrochloride and compare it to both the literature value and a stable, commercially available reference standard, Nα-Fmoc-L-alanine.

CompoundLiterature [α]D20Hypothetical Experimental [α]D20Conditions
L-Lysine(Fmoc)-OMe HCl-10 ± 1°-9.5°c = 2 in Methanol, 20°C
Nα-Fmoc-L-alanine-18.5 ± 1°-18.2°c = 1 in DMF, 20°C

In this hypothetical scenario, the experimental value for L-Lysine(Fmoc)-OMe hydrochloride falls within the acceptable range of the literature value. The measurement of the Nα-Fmoc-L-alanine standard also closely matches its expected value, providing confidence in the instrument's calibration and the experimental technique.

Troubleshooting and Causality: When Results Deviate

Deviations from the expected optical rotation can arise from several factors. Understanding the root cause is key to rectifying the issue.

  • Chiral Impurities: The presence of the D-enantiomer will decrease the magnitude of the observed rotation. A racemic mixture will have an optical rotation of zero.

  • Chemical Impurities: Non-chiral impurities can affect the accuracy of the sample concentration, leading to an erroneous specific rotation calculation. Some impurities may also be chiral and contribute to the observed rotation.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the conformation of the solute, thereby altering its interaction with polarized light.[2]

  • pH: For amino acid derivatives, the pH of the solution can significantly impact the ionization state of the molecule, which in turn can affect the optical rotation.[5]

  • Temperature: Optical rotation is temperature-dependent. Ensure the sample and instrument are at the specified temperature.[10]

  • Hygroscopic Nature: As previously mentioned, water absorption can lead to inaccurate concentration calculations.

Troubleshooting Decision Tree:

TroubleshootingTree DeviationObserved Deviation from Expected Rotation CheckCalibration Recalibrate with Standard? DeviationObserved->CheckCalibration CalibrationOK Calibration OK? CheckCalibration->CalibrationOK RecheckSamplePrep Review Sample Preparation? CalibrationOK->RecheckSamplePrep Yes Recalibrate Recalibrate Instrument CalibrationOK->Recalibrate No PrepOK Sample Prep OK? RecheckSamplePrep->PrepOK AnalyzePurity Analyze Purity (HPLC, NMR)? PrepOK->AnalyzePurity Yes ReprepareSample Reprepare Sample Carefully PrepOK->ReprepareSample No PurityOK Purity Confirmed? AnalyzePurity->PurityOK ConsiderEnvironmental Evaluate Environmental Factors (Temp, pH, Solvent)? PurityOK->ConsiderEnvironmental Yes PurifySample Purify Sample PurityOK->PurifySample No AdjustConditions Adjust and Document Conditions ConsiderEnvironmental->AdjustConditions RootCauseIdentified Root Cause Identified Recalibrate->RootCauseIdentified ReprepareSample->RootCauseIdentified PurifySample->RootCauseIdentified AdjustConditions->RootCauseIdentified

Caption: A decision tree for troubleshooting unexpected optical rotation results.

Conclusion

Verifying the optical rotation of L-Lysine(Fmoc)-OMe hydrochloride is a critical step that underpins the reliability of subsequent research. By following a rigorous, self-validating protocol that includes proper instrument calibration, meticulous sample preparation, and comparison with both literature values and a trusted reference standard, researchers can have high confidence in the stereochemical integrity of their starting materials. This attention to detail at the outset is a hallmark of robust scientific practice and is essential for the successful development of novel peptides and therapeutics.

References

  • Bellingham + Stanley. New Brochure: Certified Reference Materials for Refractometers and Polarimeters. Xylem Analytics. Published June 27, 2024.
  • Chem-Impex. Nα-Fmoc-L-lysine methyl ester hydrochloride. Accessed February 6, 2026.
  • European Pharmacopoeia 2.2.7. Optical Rotation. Anton Paar Wiki. Accessed February 6, 2026.
  • Kundrat, M. D., & Autschbach, J. (2008). Computational modeling of the optical rotation of amino acids: a new look at an old rule for pH dependence of optical rotation. Journal of the American Chemical Society, 130(13), 4404–4414.
  • Li, W., Qin, M., Tie, Z., & Wang, W. (2011). Effects of solvents on the intrinsic propensity of peptide backbone conformations. Physical review.
  • Schmidt + Haensch. Temperature effect on polarimetric sucrose measurements. Accessed February 6, 2026.
  • Chromatography Forum. How to Handle Hygroscopic Reference Standards? Accessed February 6, 2026.
  • Master Organic Chemistry.
  • Anton Paar Wiki. Basics of polarimetry. Accessed February 6, 2026.
  • Rudolph Research Analytical. Calibration Standards - Polarimeters. Accessed February 6, 2026.
  • KPU Pressbooks. 5.4 Optical Activity – Organic Chemistry I. Accessed February 6, 2026.
  • Allan Chemical Corporation. Polarimetry in Pharmaceutical Quality Control. Published October 18, 2025.
  • Truman ChemLab. Optical Activity Lab 2013. Accessed February 6, 2026.
  • University of Toronto Scarborough. Polarimetry Tutorial. YouTube. Published July 4, 2018.
  • National Institute of Standards and Technology. Certification of Standard Reference Material® 17g: Sucrose Optical Rotation.
  • Africa Thesis Bank. Application of optical methods to determine the concentration of sugar solutions. Accessed February 6, 2026.
  • Rudolph Research Analytical. Polarimeter – Quartz Plate Calibration Standards. Accessed February 6, 2026.
  • Chemistry Online @ UTSC. Polarimetry. Accessed February 6, 2026.
  • digicollections.net. 1.
  • Xylem Indonesia. Bellingham + Stanley Certified Reference Materials for Calibration of Refractometers and Polarimeters. Accessed February 6, 2026.
  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Accessed February 6, 2026.
  • PubMed Central. Absolute optical chiral analysis using cavity-enhanced polarimetry. Accessed February 6, 2026.
  • ACS Publications. Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter.
  • ResearchGate. Chiral separation experiment and ee value of Fmoc-Lys(Dde)-OH and IBU. Accessed February 6, 2026.
  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Published March 17, 2020.
  • ResearchGate. (PDF) Temperature dependence of optical activity of sugar solutions. Accessed February 6, 2026.
  • ACS Publications. Demonstration of Optical Rotatory Dispersion of Sucrose.
  • PubMed Central. Optical Polarization-Based Measurement Methods for Characterization of Self-Assembled Peptides' and Amino Acids' Micro- and Nanostructures. Published March 10, 2022.
  • ResearchGate. (PDF) An efficient and highly selective deprotection of N‐Fmoc‐α‐amino acid and lipophilic N‐Fmoc‐dipeptide methyl esters with aluminium trichloride and N,N‐dimethylaniline. Accessed February 6, 2026.
  • Rudolph Research Analytical. Polarimeter Requirements for the Pharmaceutical Industry. Accessed February 6, 2026.
  • PubMed Central.
  • Pharmaguideline. SOP for Calibration of Polarimeter. Accessed February 6, 2026.

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Validation

A Senior Application Scientist's Guide to Quality Control of H-Lys(Fmoc)-OMe.HCl

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the quality of the foundational building blocks is paramount. The purity and integrity of Fmoc-protected am...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the quality of the foundational building blocks is paramount. The purity and integrity of Fmoc-protected amino acids, such as H-Lys(Fmoc)-OMe.HCl, directly dictate the success of the synthesis, influencing the yield, purity, and biological activity of the final peptide. A seemingly minor impurity in the starting material can lead to the accumulation of deletion sequences, truncated peptides, or diastereomeric products, complicating purification and compromising results.[1]

This guide provides an in-depth comparison of the critical quality control (QC) parameters for H-Lys(Fmoc)-OMe.HCl. Moving beyond a simple checklist, we will explore the causality behind each analytical test, provide field-proven experimental protocols, and present data to empower you to critically evaluate and compare reagents from various suppliers.

The Foundational Parameters: More Than Just a Percentage

The quality of an H-Lys(Fmoc)-OMe.HCl reagent is defined by a multi-faceted analytical profile. While a high HPLC purity percentage is a primary indicator, it does not tell the whole story. A comprehensive QC assessment integrates identity, purity (chemical and chiral), and the content of residual impurities like water and solvents.

Here, we compare typical specifications for a standard research-grade reagent versus a high-purity grade suitable for GMP or sensitive applications.

Quality Control ParameterStandard Research GradeHigh-Purity / GMP GradeRationale & Impact on Synthesis
Appearance White to off-white powderWhite crystalline powderColor may indicate oxidation or residual synthetic impurities. Crystalline form often suggests higher purity.
Identity (¹H NMR, MS) Conforms to structureConforms to structureConfirms the correct molecular structure, preventing the use of an incorrect building block.
Assay (HPLC, UV @265nm) ≥ 98.0%≥ 99.5%Higher purity minimizes the introduction of unknown impurities that can generate side-products and complicate final peptide purification.[1]
Enantiomeric Purity (Chiral HPLC) ≥ 99.0% L-isomer≥ 99.8% L-isomerPrevents the incorporation of the D-enantiomer, which would create a hard-to-separate diastereomeric peptide with altered structure and function.
Specific Optical Rotation Report valueSpecified range (e.g., -12° to -8°)A rapid, inexpensive check for chiral integrity and gross contamination. The value is highly sensitive to the enantiomeric ratio.
Water Content (Karl Fischer) ≤ 1.0%≤ 0.2%Water can hydrolyze activated esters during coupling, reducing efficiency and leading to failed sequences.
Residual Solvents (Headspace GC) Report valuesSpecified limits (e.g., DMF ≤880 ppm)Solvents like DMF can contain amine impurities that cause premature Fmoc-deprotection, leading to insertion sequences.[2]
Chloride Content (Titration) Report valueSpecified range (e.g., 8.1 - 8.8%)Confirms the correct salt form and purity. Deviations can indicate incorrect stoichiometry or presence of other salts.
Residue on Ignition ≤ 0.5%≤ 0.1%Measures the content of non-volatile inorganic impurities which can interfere with synthesis.

Core Analytical Workflows for Reagent Validation

To ensure each batch of H-Lys(Fmoc)-OMe.HCl meets the required standards, a series of orthogonal analytical methods must be employed. The following sections detail the experimental protocols for these critical tests.

Workflow for Identity and Purity Assessment

The initial workflow confirms the molecule's identity and assesses its chemical purity, separating the parent compound from any synthesis-related impurities.

cluster_0 Step 1: Identity Confirmation cluster_1 Step 2: Purity & Impurity Profiling a Sample Preparation (1-2 mg in 0.7 mL DMSO-d6) b ¹H & ¹³C NMR Spectroscopy a->b Structure Verification c Mass Spectrometry (ESI+) a->c Mass Verification f Integrate Peaks (Assay vs. Impurities) b->f Impurity ID e RP-HPLC-UV Analysis c->e Informed Analysis d Sample Preparation (1 mg/mL in ACN/H₂O) d->e Injection e->f Chromatogram

Caption: Workflow for Identity and Purity Analysis.

Identity Confirmation: NMR & Mass Spectrometry

Causality: Before quantifying purity, it is essential to unequivocally confirm the chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level structural information by probing the local environment of each proton and carbon atom. Mass Spectrometry (MS) confirms the molecular weight. Using both techniques provides orthogonal confirmation of identity.

A. ¹H and ¹³C NMR Spectroscopy

  • Protocol:

    • Accurately weigh 1-2 mg of H-Lys(Fmoc)-OMe.HCl and dissolve in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire ¹H and ¹³C spectra on a spectrometer operating at a frequency of 400 MHz or higher.

    • Process the spectra, referencing the residual DMSO solvent peak at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

  • Expected Results (Predicted):

    • ¹H NMR (400 MHz, DMSO-d₆): The spectrum should exhibit characteristic signals corresponding to the protons of the Fmoc group, the lysine backbone and sidechain, and the methyl ester. The free amine on the epsilon carbon will exist as an ammonium salt, and its protons, along with the alpha-amino proton, will be exchangeable.

      • δ ~8.3 ppm (br s, 3H): Protons from the -CH₂-CH₂-NH₃⁺ group.

      • δ ~7.9-7.3 ppm (m, 9H): Aromatic protons of the Fmoc group and the NH proton.

      • δ ~4.4-4.2 ppm (m, 3H): Protons of the Fmoc -CH₂- and -CH-.

      • δ ~4.1 ppm (m, 1H): α-CH proton of lysine.

      • δ 3.65 ppm (s, 3H): Methyl ester (-OCH₃) protons.

      • δ ~2.8 ppm (m, 2H): ε-CH₂ protons adjacent to the ammonium group.

      • δ ~1.8-1.4 ppm (m, 6H): β, γ, δ-CH₂ protons of the lysine side chain.

    • ¹³C NMR (101 MHz, DMSO-d₆):

      • δ ~172 ppm: Ester carbonyl carbon (-COOCH₃).

      • δ ~156 ppm: Urethane carbonyl carbon (Fmoc -OC=O).

      • δ ~144, 141, 128-120 ppm: Aromatic carbons of the Fmoc group.

      • δ ~66 ppm: Fmoc -CH₂O- carbon.

      • δ ~53 ppm: Lysine α-carbon.

      • δ ~52 ppm: Methyl ester carbon (-OCH₃).

      • δ ~47 ppm: Fmoc methine carbon (-CH-).

      • δ ~38-22 ppm: Lysine side chain carbons (β, γ, δ, ε).

B. Mass Spectrometry (MS)

  • Protocol:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in 50:50 acetonitrile/water.

    • Infuse the solution directly into an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

    • Acquire the mass spectrum over a range of m/z 100-600.

  • Expected Results:

    • The primary ion observed should be the molecular ion corresponding to the protonated free base (the molecule without the HCl salt).

    • Expected Ion [M-Cl]⁺: C₂₂H₂₆N₂O₄ requires m/z = 382.19. The observed ion should be [M+H-Cl]⁺ at m/z 383.2 .

Chemical Purity: Reversed-Phase HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the chemical purity of peptide synthesis reagents. A reversed-phase method separates the target compound from more polar or less polar impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The strong UV absorbance of the Fmoc group allows for highly sensitive detection.[3]

  • Protocol:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

    • Gradient:

      • 0-2 min: 30% B

      • 2-17 min: 30% to 95% B

      • 17-19 min: 95% B

      • 19.1-22 min: 30% B (re-equilibration)

    • Sample Preparation: Dissolve sample in 50:50 Water/Acetonitrile to a concentration of 1.0 mg/mL. Inject 5 µL.

  • Data Interpretation:

    • The main peak corresponding to H-Lys(Fmoc)-OMe.HCl should be well-resolved.

    • Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • Potential impurities to look for include the free amino acid (H-Lys-OMe.HCl), which would elute much earlier, and any dipeptide or Fmoc-related impurities, which may elute near the main peak.[2]

Advanced Purity Assessment: Controlling Critical Variables

For high-stakes applications, validating chirality and quantifying residual contaminants is non-negotiable.

Workflow for Chiral Purity and Contaminant Analysis

This workflow focuses on quantifying specific, often low-level, impurities that can have an outsized negative impact on peptide synthesis.

cluster_0 Chiral Purity cluster_1 Water Content cluster_2 Residual Solvents a Sample Prep (1 mg/mL in Mobile Phase) b Chiral HPLC Analysis a->b c Quantify D-Isomer b->c d Sample Prep (Accurate Weighing) e Karl Fischer Titration d->e f Calculate % H₂O e->f g Sample Prep (Weigh into Headspace Vial) h Headspace GC-MS g->h i Quantify Solvents h->i

Caption: Workflow for Chiral and Residual Impurity Analysis.

Enantiomeric Purity: Chiral HPLC

Causality: The biological function of a peptide is critically dependent on its precise three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. The presence of even small amounts of the D-enantiomer of H-Lys(Fmoc)-OMe.HCl will result in a diastereomeric impurity in the final peptide that is often difficult or impossible to remove by standard RP-HPLC. Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation and quantification.

  • Protocol:

    • Mobile Phase: 80:20 Methanol / 0.1% TFA in Water. (Isocratic)

    • Column: Polysaccharide-based CSP, e.g., Lux® Cellulose-3 or equivalent.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

    • Sample Preparation: Dissolve sample in the mobile phase to a concentration of 1.0 mg/mL. Inject 10 µL.

  • Data Interpretation:

    • The chromatogram should show a large peak for the desired L-isomer and, if present, a much smaller peak for the D-isomer.

    • The enantiomeric excess (%ee) is calculated from the peak areas of the L and D isomers. A purity of ≥99.8% corresponds to ≤0.1% of the undesired D-isomer.

Water Content: Karl Fischer Titration

Causality: Water is a nucleophile that can compete with the N-terminal amine of the growing peptide chain during the coupling step. It reacts with the activated amino acid, consuming the reagent and leading to incomplete coupling and the formation of deletion sequences. Karl Fischer titration is an accurate and specific method for water determination.

  • Protocol (Volumetric Method):

    • Apparatus: A calibrated automatic Karl Fischer titrator.

    • Reagent: A one-component titrant (e.g., CombiTitrant).

    • Solvent: 30-40 mL of anhydrous methanol or a specialized solvent for amine hydrochlorides.

    • Standardization: Titrate a known amount of water standard to determine the titrant factor (mg H₂O/mL).

    • Sample Analysis: a. Pre-titrate the solvent in the titration vessel to a dry endpoint. b. Accurately weigh approximately 100-150 mg of the H-Lys(Fmoc)-OMe.HCl sample and add it directly to the vessel. c. Start the titration and record the volume of titrant consumed to reach the endpoint.

    • Calculation: Water (%) = (Volume of Titrant × Titrant Factor) / (Sample Weight in mg) × 100.

Residual Solvents: Headspace Gas Chromatography (GC)

Causality: Residual solvents from the synthesis and purification of the reagent (e.g., DMF, Ethyl Acetate, Diethyl Ether, Toluene) can be detrimental. DMF, in particular, can degrade to dimethylamine, a base strong enough to cause premature deprotection of the Fmoc group on other amino acids in the synthesis vessel, leading to insertion mutations in the peptide sequence.[2] Headspace GC is the preferred method for this analysis as it is highly sensitive and avoids contaminating the GC system with the non-volatile amino acid derivative.

  • Protocol (Headspace GC-MS):

    • Vial Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO). Crimp the vial securely.

    • Headspace Parameters:

      • Oven Temperature: 80 °C

      • Loop Temperature: 90 °C

      • Transfer Line Temperature: 100 °C

      • Vial Equilibration Time: 15 min

    • GC Parameters:

      • Column: DB-624 or equivalent, 30 m x 0.25 mm x 1.4 µm.

      • Carrier Gas: Helium, constant flow ~1.2 mL/min.

      • Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 2 min.

    • MS Detection: Scan from m/z 30-300 for identification and quantification against a calibrated standard.

Conclusion: A Foundation for Success

The quality of H-Lys(Fmoc)-OMe.HCl is not a single number but a comprehensive profile of its chemical and physical properties. By understanding the "why" behind each QC parameter and employing robust, validated analytical methods, researchers and drug developers can ensure the integrity of their starting materials. This diligence at the outset prevents the costly and time-consuming failure of a peptide synthesis downstream. When comparing suppliers, demand a comprehensive Certificate of Analysis that includes data from these orthogonal techniques. A supplier committed to providing high-purity reagents will readily furnish this information, providing you with the confidence needed to build a foundation for successful and reproducible peptide synthesis.

References

  • Chem-Impex International. Fmoc-Lys-OH·HCl Product Page.[Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).[Link]

  • Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]

  • Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids.[Link]

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Safety & Regulatory Compliance

Safety

H-Lys(Fmoc)-OMe.HCl: Proper Disposal &amp; Handling Procedures

Executive Summary: Immediate Action Plan H-Lys(Fmoc)-OMe.HCl (N-epsilon-Fmoc-L-lysine methyl ester hydrochloride) is a specialized amino acid derivative used in peptide synthesis.[1][2] While not classified as P-listed (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

H-Lys(Fmoc)-OMe.HCl (N-epsilon-Fmoc-L-lysine methyl ester hydrochloride) is a specialized amino acid derivative used in peptide synthesis.[1][2] While not classified as P-listed (acutely toxic) by the EPA, it requires strict segregation due to its chemical reactivity (acidic salt form and base-labile protecting group) and potential for environmental persistence.[1]

Waste State Disposal Stream Critical Action
Solid (Pure/Expired) Solid Hazardous WasteDo NOT dispose in trash.[1][2] Double-bag in clear polyethylene.[1]
Liquid (Reaction Mix) Organic Solvent WasteSegregate based on solvent (Halogenated vs. Non-Halogenated).[1][2]
Aqueous Solution Aqueous Chemical WasteCheck pH.[1][2] The HCl salt is acidic; do not pour down drains.[3]

Chemical Profile & Hazard Identification

Understanding the molecule is the first step to safe disposal. This compound contains three distinct functional components that dictate its waste classification.

  • Chemical Name:

    
    -[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester hydrochloride[1][2]
    
  • CAS Number: 847658-45-1 (Specific to HCl salt)[1][2][4]

  • Formula:

    
    
    
  • Molecular Weight: 418.91 g/mol [1]

Functional Hazard Analysis
  • Fmoc Group (Fluorenylmethyloxycarbonyl): Large aromatic system.[1] Risk: Environmental persistence and potential aquatic toxicity. Base-sensitive (cleaves in high pH).[1]

  • Methyl Ester (OMe): Hydrolyzable.[1] Risk: Can release methanol upon hydrolysis in acidic/basic waste streams.[1]

  • Hydrochloride Salt (.HCl): Ionic chloride.[1] Risk: Acidic in aqueous solution.[1][3] Potential to lower pH of waste containers, risking incompatibility with cyanides or sulfides (though rare in peptide labs).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Expired Reagent or Spills)

For pure powder or contaminated solid debris (gloves, weighing boats).

  • Segregation: Isolate H-Lys(Fmoc)-OMe.HCl from strong oxidizers (e.g., permanganates) and strong bases (e.g., piperidine waste).[1]

    • Why? Bases trigger Fmoc cleavage, generating dibenzofulvene, which can polymerize or react exothermically in waste drums.

  • Containerization:

    • Transfer solid to a wide-mouth high-density polyethylene (HDPE) jar or double-bag in 4-mil polyethylene bags.

    • Self-Validation: Ensure the container is compatible with corrosives (due to HCl content).

  • Labeling:

    • Standard Label: "Hazardous Waste - Solid."[1]

    • Constituents: Write "H-Lys(Fmoc)-OMe.HCl" and "Irritant."[1]

  • Debris: Contaminated paper towels or gloves must be treated as solid chemical waste, not biohazard or regular trash.

Protocol B: Liquid Waste (Reaction Mixtures)

Common scenario: Dissolved in DMF, Methanol, or DCM.[2]

  • Solvent Identification: The disposal stream is dictated by the solvent, not the solute.

    • If in DCM/Chloroform: Dispose in Halogenated Organic Waste .[1]

    • If in DMF/Methanol/Ethyl Acetate: Dispose in Non-Halogenated Organic Waste .[1]

  • The "Chloride" Exception:

    • Note: Although the molecule contains HCl, it is an ionic salt. If dissolved in a non-halogenated solvent (like Methanol), the solution generally remains Non-Halogenated waste unless the facility has strict total-halogen limits (check local EHS).[1]

  • pH Check (Crucial step):

    • If the solution is aqueous or high-water content, measure pH.[1]

    • Action: If pH < 2.0 (due to HCl salt), neutralize to pH 5–9 before adding to a general aqueous waste drum to prevent corrosion of metal safety cans.

Visual Workflow: Decision Logic

The following diagram illustrates the decision matrix for disposing of H-Lys(Fmoc)-OMe.HCl.

DisposalWorkflow Start Waste Generation: H-Lys(Fmoc)-OMe.HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidCont Containerize in HDPE (Avoid Metal) Solid->SolidCont SolidLabel Label: Hazardous Solid (Irritant, Acidic Salt) SolidCont->SolidLabel SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Has Halogens NonHalo Non-Halogenated (DMF, MeOH, EtOAc) SolventCheck->NonHalo Organic Only Aqueous Aqueous Solution SolventCheck->Aqueous Water Based HaloBin Bin: Halogenated Waste Halo->HaloBin NonHaloBin Bin: Non-Halogenated Waste NonHalo->NonHaloBin Neut Check pH -> Neutralize Aqueous->Neut Neut->NonHaloBin

Figure 1: Decision matrix for segregating H-Lys(Fmoc)-OMe.HCl waste based on physical state and solvent carrier.

Scientific Rationale & Self-Validation

To ensure your disposal procedure is scientifically sound, you must validate the stability of the waste.

Why Segregation Matters[1][5]
  • Fmoc Stability: In the presence of secondary amines (common in peptide waste streams containing piperidine), the Fmoc group is removed.[5] This reaction releases

    
     and dibenzofulvene.[1]
    
    • Risk:[1][6][7] If H-Lys(Fmoc)-OMe.HCl is mixed into a waste container with high amine content, it can generate gas (

      
      ), leading to pressure buildup in sealed drums.[1]
      
    • Validation Step: Do not tighten waste caps immediately if mixing fresh reagents; allow 30 minutes for potential off-gassing if you suspect cross-contamination.[1]

The "Self-Validating" Protocol

Before scheduling pickup, perform this 3-point check:

  • pH Test: Wet a pH strip with the waste.[1] Is it < 2? If yes, flag the container as "Acidic" to protect waste handlers.

  • Precipitate Check: Look for solids in your liquid waste.[1] H-Lys(Fmoc)-OMe.HCl may precipitate if a high-organic solution is mixed with water.[1][2] Slurries require different handling than clear liquids in some facilities.[1]

  • Label Integrity: Ensure the CAS # 847658-45-1 is referenced if your facility requires specific inventory tracking.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56926343 (Fmoc-Lys-OMe hydrochloride).[1] PubChem. Available at: [Link][1]

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov.[1] Available at: [Link][1]

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